6-Methyl-2-oxoindoline-3-carbaldehyde
Description
Properties
IUPAC Name |
6-methyl-2-oxo-1,3-dihydroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7-8(5-12)10(13)11-9(7)4-6/h2-5,8H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGZZKBQJHNTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673806 | |
| Record name | 6-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845655-53-0 | |
| Record name | 6-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methyl-2-oxoindoline-3-carbaldehyde from 6-Methylisatin
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the synthetic pathway for converting 6-methylisatin to 6-Methyl-2-oxoindoline-3-carbaldehyde, a valuable intermediate in medicinal chemistry. The core of this transformation relies on the Vilsmeier-Haack reaction, a robust and widely applied method for the formylation of electron-rich aromatic and heteroaromatic systems. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and offers insights into the critical parameters governing the reaction's success.
Strategic Overview: The Vilsmeier-Haack Approach
The conversion of 6-methylisatin into its 3-carbaldehyde derivative is a formylation reaction, a process that introduces a formyl group (-CHO) onto a molecule.[1] For electron-rich heterocyclic compounds like isatins, the Vilsmeier-Haack reaction is the method of choice.[2][3] It is renowned for its efficiency, use of economical reagents, and generally mild reaction conditions.[3]
The overall transformation can be summarized as follows:
The reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic substitution on the 6-methylisatin ring, followed by hydrolysis.[4][5]
The Core Mechanism: Unraveling the Vilsmeier-Haack Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process is a classic example of electrophilic aromatic substitution.
Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the in-situ formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. This occurs through the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[5][6] DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate anion generates the resonance-stabilized Vilsmeier reagent.
Step 2: Electrophilic Attack and Hydrolysis The 6-methylisatin substrate, possessing an electron-rich heterocyclic ring system, acts as the nucleophile. The C3 position of the isatin core is particularly activated and susceptible to electrophilic attack. The Vilsmeier reagent, though a relatively weak electrophile, is potent enough to react with such activated systems.[4][5] The nucleophilic attack from the C3 position of 6-methylisatin onto the electrophilic carbon of the Vilsmeier reagent disrupts the aromaticity of the isatin ring, forming a cationic intermediate. Aromaticity is restored through deprotonation. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up phase to yield the final aldehyde product, this compound.[6]
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should perform initial small-scale trials to optimize conditions for their specific setup and reagent purity.
Materials & Reagents:
-
6-Methylisatin
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Crushed ice / Ice-water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. The formation of a solid or viscous liquid is often observed. Stir the mixture at 0°C for an additional 30 minutes.
-
Addition of Substrate: Dissolve 6-methylisatin (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The reaction temperature and time are critical parameters and may require optimization.[6]
-
Work-up and Quenching: Once the reaction is complete, cool the flask back to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is exothermic and hydrolyzes the intermediate.
-
Neutralization and Extraction: The resulting aqueous solution will be acidic. Neutralize it carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate of the crude product should form. Extract the product with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Data Presentation and Physicochemical Properties
Table 1: Reaction Parameters and Theoretical Yield
| Parameter | Value | Rationale |
| 6-Methylisatin | 1.0 eq. | Limiting Reagent |
| POCl₃ | 1.2 eq. | Slight excess ensures complete formation of the Vilsmeier reagent. |
| DMF | 3.0 eq. (and solvent) | Acts as both reagent and solvent. |
| Temperature | 0°C (addition), 60-70°C (reaction) | Controls exothermicity during reagent formation and provides activation energy for the main reaction.[6] |
| Reaction Time | 2-4 hours | Dependent on temperature; monitored by TLC. |
| Theoretical Yield | 100% (based on 6-methylisatin) | Calculated assuming complete conversion. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 845655-53-0 | [7][8] |
| Molecular Formula | C₁₀H₉NO₂ | [7][8][9] |
| Molecular Weight | 175.18 g/mol | [8][9] |
| Appearance | Typically a solid | - |
| Storage | Inert atmosphere, store in freezer, under -20°C | [7][8] |
Conclusion and Outlook
The Vilsmeier-Haack reaction provides a direct and effective method for the synthesis of this compound from 6-methylisatin. Careful control of reaction temperature and stoichiometry are key to achieving high yields and purity. The product of this synthesis is a highly versatile building block in drug discovery and organic synthesis.[7] Its reactive aldehyde group allows for a multitude of subsequent transformations, including condensations and cyclizations, enabling the construction of complex molecular architectures with potential therapeutic applications.[7]
References
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound|CAS 845655-53-0 [benchchem.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. sinfoochem.com [sinfoochem.com]
A Guide to the Spectroscopic Characterization of 6-Methyl-2-oxoindoline-3-carbaldehyde by ¹H and ¹³C NMR
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2-oxoindoline-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid oxindole core, decorated with a reactive aldehyde function, makes it a versatile intermediate for the synthesis of a diverse range of complex molecules, including potent enzyme inhibitors and novel therapeutic agents. The oxindole scaffold is a "privileged structure," frequently found in bioactive natural products and pharmaceuticals, highlighting the importance of its derivatives in drug discovery. A precise and unambiguous structural confirmation is paramount for any downstream application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the causal factors governing the spectral features, guiding the experimental setup, and providing a framework for the confident structural elucidation of this and related molecules.
Molecular Structure and NMR-Relevant Features
The structural integrity of this compound is defined by several key features that directly influence its NMR spectra. The molecule consists of a bicyclic system: a benzene ring fused to a pyrrolidone ring, creating the oxindole core. Key substituents include a methyl group at the C6 position of the benzene ring and a formyl (aldehyde) group at the C3 position of the pyrrolidone ring. The presence of various proton and carbon environments, coupled with through-bond scalar couplings, gives rise to a unique and interpretable NMR fingerprint.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For a molecule like this compound, we can predict a series of well-resolved signals corresponding to the aromatic, methine, methyl, and amide protons.
Experimental Considerations: The Choice of Solvent
The selection of an appropriate deuterated solvent is a critical first step in NMR analysis. For oxindole derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice over Chloroform-d (CDCl₃). This preference is rooted in several factors:
-
Solubility: Oxindoles, particularly those with polar functional groups, often exhibit superior solubility in the highly polar DMSO-d₆.
-
Hydrogen Bonding: The amide proton (N-H) is labile and can exchange with deuterium in protic solvents like D₂O or Methanol-d₄, leading to signal broadening or disappearance. DMSO-d₆ is aprotic but an excellent hydrogen bond acceptor. This stabilizes the N-H proton, resulting in a sharp, observable singlet at a downfield chemical shift, providing unambiguous evidence of its presence.
-
Chemical Shift Dispersion: DMSO-d₆ can induce a greater separation (dispersion) of aromatic signals compared to CDCl₃, simplifying the interpretation of complex spin systems.
Predicted ¹H NMR Spectrum and Interpretation
Based on the analysis of structurally related compounds and established principles of NMR spectroscopy, the following ¹H NMR signals are predicted for this compound in DMSO-d₆.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and In-depth Insights |
| N-H | ~11.0 - 11.5 | Singlet (s) | - | The amide proton is significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO-d₆ solvent. Its signal is expected to be a sharp singlet far downfield. |
| CHO | ~10.0 - 10.2 | Singlet (s) | - | Aldehyde protons are characteristically found at very low field due to the strong deshielding effect of the carbonyl group and magnetic anisotropy. A very weak coupling to the C3-H is sometimes observed, but often it appears as a sharp singlet. |
| H-7 | ~7.5 - 7.6 | Singlet (s) or narrow doublet (d) | J ≈ 0.5-1.0 Hz | This proton is ortho to the amide nitrogen. In a 6-methyl substituted system, H-7 is adjacent to the methyl-bearing C6. It is expected to be a singlet or a very narrow doublet due to a small four-bond coupling with H-5. |
| H-4 | ~7.3 - 7.4 | Doublet (d) | J ≈ 7.5 - 8.0 Hz | This proton is ortho to the ring fusion and experiences a typical ortho-coupling with H-5. |
| H-5 | ~6.8 - 6.9 | Doublet of doublets (dd) | J ≈ 7.5 - 8.0 Hz, 0.5-1.0 Hz | H-5 is coupled to H-4 (ortho-coupling) and shows a smaller meta-coupling to H-7, resulting in a doublet of doublets. |
| C3-H | ~4.5 - 4.7 | Singlet (s) | - | This methine proton is alpha to two carbonyl groups (the ring amide and the aldehyde), which strongly deshields it. It is not adjacent to any other protons, hence it appears as a singlet. |
| CH₃ | ~2.2 - 2.3 | Singlet (s) | - | The methyl protons attached to the aromatic ring typically resonate in this region. The absence of adjacent protons results in a singlet. |
Note: The predicted chemical shifts are based on data from analogous compounds and may vary slightly based on experimental conditions.
Visualization of Key ¹H-¹H Couplings
The following diagram illustrates the expected through-bond coupling relationships between the aromatic protons, which are crucial for definitive assignment using 2D NMR techniques like COSY.
Caption: Predicted ¹H-¹H coupling network in the aromatic region.
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals one signal for each unique carbon atom in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment, providing a robust method for confirming the carbon skeleton.
Predicted ¹³C NMR Spectrum and Interpretation
The analysis of substituent-induced chemical shifts in oxindole systems provides a strong basis for predicting the ¹³C NMR spectrum. The presence of electron-withdrawing groups (carbonyls) and an electron-donating group (methyl) significantly influences the chemical shifts of the aromatic and heterocyclic rings.
| Carbon Assignment | Predicted δ (ppm) | Rationale and In-depth Insights |
| C=O (Amide) | ~175 - 178 | The amide carbonyl carbon is a characteristic feature of the oxindole ring system and resonates in this typical downfield region. |
| CHO | ~185 - 190 | The aldehyde carbonyl carbon is generally found further downfield than amide or ketone carbonyls. |
| C-7a | ~142 - 144 | This is a quaternary carbon at the ring junction, adjacent to the amide nitrogen. Its chemical shift is influenced by both the aromatic system and the heterocyclic ring. |
| C-6 | ~135 - 138 | A quaternary aromatic carbon directly bonded to the electron-donating methyl group, shifting it downfield. |
| C-3a | ~128 - 130 | A quaternary aromatic carbon at the ring junction, adjacent to the C4 carbon. |
| C-4 | ~125 - 127 | Aromatic CH carbon, ortho to the ring junction. |
| C-5 | ~122 - 124 | Aromatic CH carbon, meta to the ring junction. |
| C-7 | ~109 - 111 | Aromatic CH carbon, ortho to the electron-donating influence of the amide nitrogen, which shields it and shifts it significantly upfield compared to other aromatic CH carbons. |
| C-3 | ~55 - 60 | The sp³-hybridized methine carbon is positioned between two electron-withdrawing carbonyl groups, resulting in a downfield shift compared to typical aliphatic carbons. |
| CH₃ | ~20 - 22 | The methyl carbon attached to the aromatic ring gives a characteristic signal in the upfield aliphatic region. |
Note: Predicted chemical shifts are based on established substituent effects and data from related structures.
Part 3: Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides a wealth of information, complex structures benefit from 2D NMR experiments for complete and unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show a cross-peak between H-4 and H-5, and a weaker one between H-5 and H-7, confirming their connectivity as depicted in the Graphviz diagram.
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful technique correlates protons directly to the carbons they are attached to. It would definitively link the signals for H-4, H-5, H-7, C3-H, and the methyl protons to their corresponding carbon signals (C-4, C-5, C-7, C-3, and CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. For instance, the aldehyde proton (CHO) would show a correlation to the C-3 carbon, and the methyl protons (CH₃) would show correlations to C-6, C-5, and C-7, solidifying the placement of the substituents.
Experimental Workflow for Complete NMR Characterization
Caption: Recommended workflow for full NMR structural elucidation.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data for this compound.
1. Sample Preparation: a. Weigh approximately 10-15 mg of the compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). c. Cap the tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. A clear, particulate-free solution is essential.
2. Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak shape. d. Tune and match the probe for both ¹H and ¹³C frequencies.
3. ¹H NMR Acquisition Parameters:
- Pulse Program: Standard single pulse (zg30).
- Number of Scans: 8-16 (adjust based on sample concentration).
- Receiver Gain: Set automatically.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Spectral Width: -2 to 16 ppm.
4. ¹³C NMR Acquisition Parameters:
- Pulse Program: Standard proton-decoupled single pulse (zgpg30).
- Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).
- Receiver Gain: Set automatically.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Spectral Width: -10 to 220 ppm.
5. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum carefully to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to δ 2.50 ppm for the ¹H spectrum and the DMSO-d₆ solvent peak to δ 39.52 ppm for the ¹³C spectrum. e. Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Conclusion
The structural characterization of this compound by ¹H and ¹³C NMR is a clear and definitive process when approached systematically. By understanding the influence of the oxindole core and its substituents on chemical shifts and coupling patterns, and by employing a logical workflow from 1D to 2D experiments, researchers can achieve unambiguous assignment of all proton and carbon signals. The data and interpretations presented in this guide serve as a robust reference for scientists working with this important synthetic intermediate, ensuring the integrity of their chemical research and accelerating the development of novel molecules in the fields of medicine and materials science.
An In-depth Technical Guide to the Spectroscopic Data Analysis of 6-Methyl-2-oxoindoline-3-carbaldehyde
Preamble: The Structural Significance of 6-Methyl-2-oxoindoline-3-carbaldehyde
This compound is a multifaceted organic compound built upon the privileged oxindole scaffold. The oxindole core is a prominent feature in numerous bioactive molecules and natural products, bestowing upon this compound significant interest within the realms of medicinal chemistry and drug discovery. Its utility as a versatile synthetic intermediate is underscored by the presence of a reactive aldehyde functionality, which serves as a gateway for a variety of chemical transformations, including condensations and cyclizations, to generate more complex molecular architectures. A thorough spectroscopic characterization is paramount for the unambiguous confirmation of its structure and for ensuring its purity in subsequent synthetic applications. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and supported by established methodologies.
Molecular Structure and Isomerism
This compound can exist in tautomeric forms, primarily the keto-enol forms. The equilibrium between these forms is influenced by factors such as solvent polarity. For the purpose of this guide, we will primarily focus on the more stable keto tautomer.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: A Self-Validating System
Sample Preparation:
A meticulously prepared sample is the cornerstone of high-quality NMR data.
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar organic molecules. For less polar analogs, deuterated chloroform (CDCl₃) can be used. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.
-
Concentration: A concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.[1] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[2] However, the residual solvent peak can also be used as a secondary reference.[3]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to prevent magnetic field inhomogeneities.[1]
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[4]
-
2D NMR: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[4]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed below. Chemical shifts are predicted based on the analysis of similar structures and the known effects of substituents on the oxindole ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Aldehyde-H | ~9.5-10.5 | s | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| NH | ~10.0-11.0 | br s | - | The amide proton is typically broad and downfield, and its chemical shift is solvent-dependent. |
| Aromatic-H (H4, H5, H7) | ~6.8-7.5 | m | - | The aromatic protons will appear in the aromatic region, with their specific shifts and coupling patterns determined by their position relative to the methyl and amide groups. |
| CH (C3) | ~4.5-5.0 | d | ~2-4 | The proton at C3 is coupled to the aldehyde proton. |
| Methyl-H | ~2.2-2.4 | s | - | The methyl protons are attached to the aromatic ring and will appear as a singlet. |
Causality Behind Predicted Shifts:
-
The electron-withdrawing nature of the carbonyl group at C2 and the aldehyde group at C3 significantly deshields the protons in their vicinity.
-
The methyl group at C6 is an electron-donating group, which will slightly shield the aromatic protons, particularly H5 and H7.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C=O (Amide) | ~170-180 | The amide carbonyl carbon is characteristically found in this downfield region. |
| C=O (Aldehyde) | ~185-195 | The aldehyde carbonyl carbon is even more deshielded than the amide carbonyl. |
| Aromatic Quaternary (C6, C7a) | ~130-150 | The chemical shifts of the quaternary aromatic carbons are influenced by the attached substituents. |
| Aromatic CH (C4, C5, C7) | ~110-130 | The aromatic CH carbons appear in this characteristic region. |
| C3 | ~50-60 | This sp³ carbon is attached to the electron-withdrawing aldehyde and amide groups. |
| Methyl-C | ~20-25 | The methyl carbon attached to the aromatic ring is found in the typical aliphatic region. |
Visualization of NMR Assignments:
Caption: Molecular structure of this compound with key atoms labeled.
Part 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR-FTIR technique is a modern and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[6]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal. This is essential for obtaining a strong signal.
-
Data Acquisition: Record the sample spectrum. The instrument will automatically subtract the background spectrum.
-
Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Predicted IR Spectrum
The predicted key vibrational frequencies for this compound are summarized in the table below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H Stretch | 3200-3400 | Medium | Characteristic of the amide N-H bond. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | Aromatic C-H stretching vibrations. |
| C-H Stretch (Aliphatic) | 2900-3000 | Weak-Medium | C-H stretching of the methyl group. |
| C=O Stretch (Aldehyde) | 1680-1710 | Strong, Sharp | The aldehyde carbonyl stretch is typically at a lower frequency than ketones due to resonance. The presence of two peaks for the aldehyde C-H stretch around 2720 and 2820 cm⁻¹ is a key diagnostic feature.[7] |
| C=O Stretch (Amide) | 1650-1680 | Strong, Sharp | The amide carbonyl (lactam) stretch is a prominent feature of the oxindole ring. |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak | Aromatic ring stretching vibrations. |
Visualization of Key IR Vibrations:
Caption: Correlation of functional groups in this compound with their characteristic IR absorption regions.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.[8]
Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS
Direct infusion ESI-MS is a rapid method for obtaining the mass spectrum of a pure compound.[9][10]
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µM.[9]
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol .
-
Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule at an m/z of 176.19.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for aldehydes include the loss of the formyl group (-CHO).[11]
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation pathway for this compound in ESI-MS.
Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
Experimental Protocol
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically 200-800 nm). Ethanol or methanol are common choices.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the most accurate measurements.
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution.
Predicted UV-Vis Spectrum
The oxindole core is a known chromophore. The presence of the aldehyde and methyl substituents will influence the position and intensity of the absorption bands. Based on data for similar oxindole derivatives, this compound is expected to exhibit absorption maxima (λₘₐₓ) in the UV region.[12][13]
-
Expected λₘₐₓ: One or more strong absorption bands are expected in the range of 250-350 nm, corresponding to π → π* transitions within the aromatic and carbonyl systems. The exact positions will be influenced by the extended conjugation provided by the aldehyde group.
Conclusion: A Cohesive Spectroscopic Portrait
The collective analysis of NMR, IR, MS, and UV-Vis data provides a comprehensive and self-validating spectroscopic signature for this compound. Each technique offers a unique and complementary piece of the structural puzzle. While this guide is based on predictive analysis, the outlined protocols and interpretations provide a robust framework for researchers to acquire and analyze experimental data, ensuring the confident characterization of this important synthetic intermediate.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 10. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
CAS number and molecular structure of 6-Methyl-2-oxoindoline-3-carbaldehyde
An In-depth Technical Guide to 6-Methyl-2-oxoindoline-3-carbaldehyde: A Privileged Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. The document delineates its physicochemical properties, molecular structure, and synthetic pathways. Emphasis is placed on its chemical reactivity and its proven utility as a key intermediate in the synthesis of complex molecular architectures with therapeutic potential. Drawing from established literature and field insights, this guide details experimental protocols and explores the compound's application in developing novel bioactive agents, particularly in the realms of oncology and antimicrobial research. The content is structured to serve as a practical resource for researchers, scientists, and professionals engaged in drug development.
Introduction: The Significance of the Oxindole Core
The oxindole scaffold is a prominent "privileged structure" in medicinal chemistry, recognized for its frequent appearance in a wide array of natural products and pharmacologically active molecules.[1] Its rigid bicyclic framework provides a robust three-dimensional arrangement for presenting functional groups to biological targets, making it a cornerstone for the design of enzyme inhibitors and receptor modulators. This compound (Figure 1) is a valuable derivative of this core, incorporating a reactive aldehyde group at the C3 position. This functional handle serves as a versatile anchor for a multitude of chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization.[1] The strategic placement of a methyl group on the benzene ring at the C6 position further allows for modulation of lipophilicity and steric interactions, providing a crucial vector for refining the pharmacokinetic and pharmacodynamic profiles of derivative compounds.
Physicochemical Properties and Specifications
The fundamental properties of this compound are summarized below. This data is critical for experimental design, ensuring appropriate handling, storage, and reaction setup.
| Property | Value | Reference |
| CAS Number | 845655-53-0 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | [3][4] |
| Molecular Weight | 175.18 g/mol | [1][4] |
| IUPAC Name | 6-methyl-2-oxo-1,3-dihydroindole-3-carbaldehyde | [1] |
| Synonyms | 6-methyl-2-oxo-3-indolinecarbaldehyde | |
| Appearance | Light yellow to yellow powder or crystals | |
| Purity | Typically ≥95% | [5] |
| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [1][5] |
Molecular Structure and Characterization
The molecular structure of this compound features a fused bicyclic system comprising a benzene ring and a pyrrolidinone ring. The key functional groups that dictate its reactivity are the lactam (cyclic amide) within the oxindole core, the aromatic methyl group, and the electrophilic carbaldehyde group at the C3 position.

Standard characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework, Infrared (IR) spectroscopy to identify key functional group vibrations (C=O, N-H, C-H), and Mass Spectrometry (MS) to verify the molecular weight.
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via a Vilsmeier-Haack formylation reaction, a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.[6] The precursor, 6-methyl-2-oxindolinone, is treated with a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
Proposed Synthetic Workflow
The diagram below illustrates the logical flow from the starting material to the final purified product.
Step-by-Step Experimental Protocol
Materials:
-
6-Methyl-2-oxindolinone
-
Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) in an ice bath to 0°C. Add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-methyl-2-oxindolinone (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrolysis (Work-up): Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Product Isolation: Stir the mixture vigorously for 1-2 hours. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a light yellow crystalline powder.
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the compound using NMR, IR, and MS analysis.
Chemical Reactivity and Synthetic Utility
The primary locus of reactivity on this compound is the aldehyde group, which readily participates in condensation reactions. This makes it an exceptionally useful intermediate for accessing more complex heterocyclic systems.[1]
Key Transformations
-
Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases), which are themselves valuable intermediates or final bioactive compounds.[1]
-
Thiosemicarbazone Synthesis: Condensation with thiosemicarbazide or its N-substituted derivatives yields thiosemicarbazones. These derivatives are excellent chelating agents for metal ions, and their metal complexes have demonstrated significant biological activity.[1][7]
-
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form C-C bonds, extending the carbon skeleton.
-
Wittig Reaction: Can be converted to alkenes using phosphorus ylides, providing a route to vinyl-substituted oxindoles.[6]
Derivatization Workflow
The following diagram illustrates the versatility of the title compound as a synthetic precursor.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically an end-product drug but rather a crucial starting material for molecules with therapeutic promise. Its derivatives have been investigated for several biological activities.
-
Anticancer Agents: The oxindole core is present in several approved tyrosine kinase inhibitors (e.g., Sunitinib, Nintedanib).[8] While this specific compound is a precursor, its derivatives, particularly thiosemicarbazones and their copper(II) complexes, have shown significant cytotoxicity against human tumor cells. Studies on analogous structures suggest they may even circumvent cisplatin resistance, highlighting a high-potential avenue for oncology research.[1][7]
-
Antimicrobial Agents: Schiff base analogues derived from the indole-3-carboxaldehyde scaffold have been investigated for their antimicrobial activity.[1] The ability to readily synthesize a library of derivatives from this compound allows for systematic structure-activity relationship (SAR) studies to optimize antibacterial or antifungal potency.
-
Tumor Imaging: The core scaffold has been explored for synthesizing ligands that can be labeled with radionuclides (e.g., 99mTc) for potential applications in tumor imaging.[1]
Role in the Drug Discovery Pipeline
Handling, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity and reactivity of this compound.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a freezer at or below -20°C to prevent degradation.[5]
-
Safety: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| GHS Pictogram | Signal Word | Hazard Statement |
(GHS07) | Warning | H302: Harmful if swallowed. |
Conclusion
This compound is a high-value chemical building block with significant strategic importance in medicinal chemistry. Its privileged oxindole core, combined with a synthetically versatile aldehyde functional group, provides a robust platform for the development of novel and complex molecular entities. Its demonstrated utility as a precursor to potent anticancer and antimicrobial agents underscores its potential in addressing critical unmet medical needs. This guide provides the foundational technical knowledge for scientists to effectively utilize this compound in their research and development endeavors.
References
- 1. This compound|CAS 845655-53-0 [benchchem.com]
- 2. 845655-53-0|this compound|BLD Pharm [bldpharm.com]
- 3. sinfoochem.com [sinfoochem.com]
- 4. scbt.com [scbt.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tdcommons.org [tdcommons.org]
The Therapeutic Potential of 6-Methyl-2-oxoindoline-3-carbaldehyde: A Technical Guide for Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold
The oxoindole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its inherent ability to interact with various biological targets has led to the development of successful therapeutics, particularly in the realm of oncology. This technical guide focuses on a specific, yet underexplored, derivative: 6-Methyl-2-oxoindoline-3-carbaldehyde . While direct and extensive research on this particular molecule is nascent, its structural features—a reactive aldehyde at the C3 position and a methyl group on the aromatic ring—present a compelling starting point for the rational design of novel therapeutic agents.
This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It will not only dissect the therapeutic potential of this compound but also provide actionable, field-proven insights into its synthetic derivatization and biological evaluation. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Oxoindole Scaffold: A Foundation for Therapeutic Innovation
The oxoindole nucleus is a privileged scaffold due to its versatile chemical nature and its presence in a multitude of bioactive compounds.[1] This bicyclic aromatic structure provides a rigid framework that can be strategically functionalized to modulate its interaction with various biological targets. The C3 position, in particular, is a hotspot for chemical modification, and the introduction of a carbaldehyde group, as seen in our core compound, opens up a vast landscape for synthetic exploration.
Clinically Validated Success of Oxoindole-Based Drugs
The therapeutic relevance of the oxoindole scaffold is firmly established by the clinical success of several drugs. A prime example is Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Another notable drug is Nintedanib , which targets multiple tyrosine kinases and is used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer. These examples underscore the potential of the oxoindole core to generate potent and selective inhibitors of key signaling pathways implicated in disease.
Potential Therapeutic Applications: A Data-Driven Exploration
Based on the extensive literature on oxoindole derivatives, we can logically infer the most promising therapeutic avenues for derivatives of this compound. The primary areas of interest are oncology and infectious diseases.
Oncology: Targeting the Kinome and Beyond
The anticancer potential of oxoindole derivatives is well-documented, with kinase inhibition being a primary mechanism of action.[1][2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The oxoindole scaffold can competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell proliferation, survival, and angiogenesis.[3]
Logical Workflow for Anticancer Drug Discovery from this compound
Caption: A streamlined workflow for the discovery of anticancer agents derived from this compound.
The aldehyde functionality of this compound is a versatile handle for creating a library of derivatives. Condensation reactions with primary amines or thiosemicarbazide are straightforward and efficient methods to generate Schiff bases and thiosemicarbazones, respectively.[4][5] These new chemical entities can then be screened for their anticancer activity.
Experimental Protocol: Synthesis of Schiff Base Derivatives [4]
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Addition of Amine: Add 1.1 equivalents of the desired primary amine to the solution.
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. Recrystallization or column chromatography can be used for further purification.
Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives [5]
-
Preparation of Reactants: Prepare a solution of 1 equivalent of this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 1.1 equivalents of thiosemicarbazide in the same solvent, warming if necessary.
-
Reaction: Add the thiosemicarbazide solution to the aldehyde solution.
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
-
Reflux: Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The thiosemicarbazone product often precipitates.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay for Cytotoxicity Screening [6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical IC₅₀ Values of this compound Derivatives in Cancer Cell Lines
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| 1a | Schiff Base (Aniline) | MCF-7 (Breast) | 15.2 |
| 1b | Schiff Base (4-Chloroaniline) | A549 (Lung) | 8.7 |
| 2a | Thiosemicarbazone | HCT116 (Colon) | 5.4 |
| 2b | 4-Phenylthiosemicarbazone | HeLa (Cervical) | 2.1 |
| Sunitinib | Reference Drug | Various | <0.1 |
Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.
Infectious Diseases: A New Frontier for Oxoindole Derivatives
Beyond oncology, oxoindole derivatives have demonstrated promising antimicrobial activity.[8] The structural features of these compounds allow for interactions with microbial targets that are distinct from those in human cells, offering the potential for selective toxicity.
Signaling Pathway for a Hypothetical Antimicrobial Mechanism of Action
Caption: A potential mechanism of action for an oxoindole-based antimicrobial agent targeting a key bacterial enzyme.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution Assay [9][10]
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Table 2: Hypothetical MIC Values of this compound Derivatives against Bacterial Strains
| Compound | Derivative Type | Bacterial Strain | MIC (µg/mL) |
| 1c | Schiff Base (2-Aminopyridine) | Staphylococcus aureus | 16 |
| 1d | Schiff Base (Sulfanilamide) | Escherichia coli | 32 |
| 2c | Thiosemicarbazone | Pseudomonas aeruginosa | 64 |
| 2d | 4-Methylthiosemicarbazone | Bacillus subtilis | 8 |
| Ciprofloxacin | Reference Drug | Various | <1 |
Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.
Conclusion and Future Directions
This compound represents a promising, yet largely untapped, starting point for the development of novel therapeutic agents. Its privileged oxoindole core, combined with a strategically placed and reactive aldehyde group, provides a fertile ground for synthetic diversification. The logical and data-driven approach outlined in this guide, focusing on the synthesis and screening of Schiff base and thiosemicarbazone derivatives, offers a clear path forward for researchers in both oncology and infectious disease drug discovery.
Future work should focus on expanding the library of derivatives, exploring a wider range of amine and thiosemicarbazide building blocks. In-depth mechanistic studies, including kinase profiling and target identification for antimicrobial candidates, will be crucial for understanding the structure-activity relationships and optimizing lead compounds. Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling will be essential to assess the drug-like properties of the most promising candidates. Through a systematic and rigorous application of the principles and protocols outlined herein, the therapeutic potential of this compound can be fully realized.
References
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of Schiff’s base oxindole derivatives. [wisdomlib.org]
- 5. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchhub.com [researchhub.com]
- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Methodological & Application
Application Note & Protocol: Synthesis of Schiff Bases from 6-Methyl-2-oxoindoline-3-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Isatin-Derived Schiff Bases
Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] The carbonyl group at the C3 position is a key reaction site, readily undergoing condensation with primary amines to form Schiff bases (azomethines).[4][5] These Schiff bases are not merely synthetic intermediates; they are a class of compounds renowned for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][6]
The precursor at the heart of this protocol, 6-Methyl-2-oxoindoline-3-carbaldehyde , is a derivative of the isatin family. Its aldehyde functionality at the 3-position provides a direct and efficient route to novel Schiff bases. The methyl group at the 6-position can subtly influence the electronic and steric properties of the resulting molecule, potentially modulating its biological activity and pharmacokinetic profile. This application note provides a detailed, field-proven protocol for the synthesis of Schiff bases from this specific aldehyde, discusses the underlying chemical principles, and outlines methods for robust characterization.
Reaction Mechanism: The Chemistry of Imine Formation
The formation of a Schiff base is a classic condensation reaction between a carbonyl compound (in this case, an aldehyde) and a primary amine. The reaction is typically reversible and is often catalyzed by a small amount of acid.
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate known as a carbinolamine. This step is acid-catalyzed; protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack.
-
Dehydration: The carbinolamine is unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a carbon-nitrogen double bond (C=N), the characteristic imine or azomethine group of the Schiff base.
The overall reaction is driven to completion by the removal of water, often achieved by azeotropic distillation or by conducting the reaction in a solvent that facilitates the separation of the product.
Figure 1: Mechanism of acid-catalyzed Schiff base formation.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general yet robust method for the synthesis. Researchers should note that reaction times and purification methods may need optimization depending on the specific primary amine used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | BenchChem, Santa Cruz Biotechnology | Store under inert atmosphere, -20°C.[7][8] |
| Primary Amine (e.g., Aniline, Sulfanilamide) | Reagent Grade | Sigma-Aldrich, Merck | Ensure purity. |
| Absolute Ethanol | Anhydrous, ≥99.5% | Standard Supplier | Serves as the reaction solvent. |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Used as a catalyst. |
| Diethyl Ether | Anhydrous | Standard Supplier | For washing the final product. |
| Round-bottom flask with reflux condenser | --- | --- | --- |
| Magnetic stirrer with heating mantle | --- | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | --- | For monitoring reaction progress. |
| Buchner funnel and filter paper | --- | --- | For product isolation. |
Reaction Setup and Procedure
The following procedure is based on a 10 mmol scale. Adjust quantities as needed.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.75 g, 10 mmol) in 40 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To the stirred solution, add an equimolar amount of the desired primary amine (10 mmol). For example, use aniline (0.93 g, 10 mmol) or sulfanilamide (1.72 g, 10 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.[9] The acid acts as a catalyst to accelerate the imine formation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression. Reactions are often complete within 4-8 hours.[9][10]
-
Product Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. If precipitation is slow, the mixture can be kept at room temperature overnight or cooled in an ice bath.[9]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[11]
-
Drying and Recrystallization: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent, such as absolute ethanol or an ethanol-water mixture.[9]
Figure 2: Overall experimental workflow for Schiff base synthesis.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary method to confirm the formation of the Schiff base. The key diagnostic signals are:
-
Disappearance of the C=O stretching band of the aldehyde (typically ~1680-1700 cm⁻¹).
-
Appearance of a strong C=N (imine) stretching band, typically in the range of 1610-1680 cm⁻¹.[2][12][13]
-
Persistence of the C=O amide stretch from the oxindole ring (~1710-1740 cm⁻¹).[3]
-
Persistence of the N-H stretch from the oxindole ring (~3150-3250 cm⁻¹).[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of a singlet corresponding to the azomethine proton (-CH=N-), typically downfield between δ 8.0–9.0 ppm.[14] The aldehyde proton signal of the starting material (usually > δ 9.5 ppm) should be absent. Signals corresponding to the aromatic protons of both starting materials will be present, often with shifted chemical shifts.
-
¹³C NMR: The formation of the imine is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the δ 150–165 ppm region. The signal for the aldehyde carbon (typically > δ 185 ppm) should disappear.[14]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques should be used to confirm the molecular weight of the product. The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight of the desired Schiff base.[3][4]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction time.2. Inactive catalyst or no catalyst.3. Water present in reagents/solvents. | 1. Extend reflux time and continue monitoring by TLC.2. Add a few more drops of glacial acetic acid.3. Use anhydrous solvents and ensure reagents are dry. |
| Incomplete Reaction | 1. Reaction has reached equilibrium.2. Sterically hindered amine. | 1. Consider using a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium forward.2. Increase reaction temperature (if solvent allows) or use a stronger acid catalyst like p-toluenesulfonic acid (p-TSA). |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities.2. Inherent property of the product. | 1. Purify the crude product using column chromatography (silica gel).2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Product degradation or side reactions. | 1. Continue refluxing as described above.2. Reduce reaction temperature or time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if starting materials are sensitive. |
References
- 1. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 6. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. This compound|CAS 845655-53-0 [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
- 11. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [ask.orkg.org]
- 13. researchgate.net [researchgate.net]
- 14. ijseas.com [ijseas.com]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Biologically Active Thiosemicarbazones from 6-Methyl-2-oxoindoline-3-carbaldehyde
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of novel thiosemicarbazone derivatives starting from 6-Methyl-2-oxoindoline-3-carbaldehyde. This document is designed to offer both theoretical insights and practical, step-by-step protocols to ensure successful and reproducible synthesis in the laboratory.
The isatin scaffold, of which 6-Methyl-2-oxoindoline is a derivative, is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The addition of a thiosemicarbazone moiety to this core often enhances or modulates its biological efficacy.[1][3] Thiosemicarbazones are potent metal-chelating agents and are known to inhibit enzymes like ribonucleotide reductase, a critical target in cancer therapy.[4] This guide will focus on the reliable synthesis of these promising compounds.
Mechanistic Rationale: The Chemistry of Thiosemicarbazone Formation
The synthesis of thiosemicarbazones is a classic example of a condensation reaction, specifically the formation of a Schiff base.[5][6] The reaction proceeds via the nucleophilic addition of the primary amine group of thiosemicarbazide to the electrophilic carbonyl carbon of the aldehyde (this compound).
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[7] This is followed by a dehydration step, leading to the formation of the stable carbon-nitrogen double bond (imine) characteristic of thiosemicarbazones.
Caption: Reaction mechanism for acid-catalyzed thiosemicarbazone formation.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis. The protocol is adapted from established methods for similar aldehyde precursors.[8]
-
This compound
-
Thiosemicarbazide (or N4-substituted thiosemicarbazides, e.g., 4-methyl-3-thiosemicarbazide, 4-ethyl-3-thiosemicarbazide)[8][9]
-
Methanol (Absolute or Reagent Grade)
-
Glacial Acetic Acid (Catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Standard laboratory glassware
The following protocol outlines the synthesis of (E)-2-(1-(6-methyl-2-oxoindolin-3-ylidene)methyl)hydrazine-1-carbothioamide.
Caption: Step-by-step workflow for thiosemicarbazone synthesis.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in warm methanol (approximately 20-30 mL per gram of aldehyde).[8]
-
Reagent Addition: In a separate beaker, dissolve 1.0 to 1.1 equivalents of thiosemicarbazide in a minimum amount of warm methanol. Add this solution to the aldehyde solution with stirring.[8][10]
-
Catalysis: Add a few drops (2-4) of glacial acetic acid to the reaction mixture to act as a catalyst.[7][11]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 1-4 hours. The formation of a precipitate is often observed during this time.[8]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.[11]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold methanol to remove any unreacted starting materials or impurities.[10]
-
Drying: Dry the purified product under vacuum to obtain the final thiosemicarbazone as a solid, typically yellow in color.[8]
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Molar Ratio (Aldehyde:Thiosemicarbazide) | 1 : 1 or 1 : 1.1 | A slight excess of thiosemicarbazide can help drive the reaction to completion. |
| Solvent | Methanol or Ethanol | Both are effective solvents that readily dissolve the reactants and allow for easy precipitation of the product upon cooling.[7][10] |
| Catalyst | Glacial Acetic Acid | A weak acid is sufficient to catalyze the reaction without causing unwanted side reactions.[11][12] |
| Reaction Temperature | Reflux (approx. 65°C for Methanol) | Provides the necessary activation energy for the dehydration step, ensuring a reasonable reaction rate. |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion. Monitor by TLC for confirmation.[8][12] |
| Purification Method | Filtration and Washing / Recrystallization | For most syntheses of this type, the product precipitates in high purity. If needed, recrystallization from ethanol or methanol can be performed.[7][11] |
Characterization of the Synthesized Product
Proper characterization is essential to confirm the structure and purity of the synthesized thiosemicarbazone. Standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons of the indoline ring, the methyl group protons, and the protons of the thiosemicarbazone moiety (NH, NH₂, and CH=N). The imine proton (N=CH) typically appears as a singlet downfield.[4][13][14] The hydrazinic NH proton is often the most downfield signal.[14]
-
¹³C NMR: Key signals to identify include the C=S carbon (thioamide), the C=N carbon (imine), and the carbons of the 6-methyl-2-oxoindoline core.[4]
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands. The disappearance of the aldehyde C=O stretch and the appearance of the C=N stretch are key indicators of a successful reaction. Other important bands include N-H stretching and the C=S (thione) stretching frequencies.[10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a common method for these types of compounds.[15]
Applications and Future Directions
Thiosemicarbazones derived from isatin and related scaffolds are of significant interest in drug discovery.[1][3] Their biological activity is often attributed to their ability to chelate essential metal ions within biological systems, leading to the inhibition of key enzymes or the generation of reactive oxygen species.[4]
-
Anticancer Agents: Many isatin-based thiosemicarbazones have demonstrated potent cytotoxic activity against various cancer cell lines.[2][3] The synthesized compounds from this compound are excellent candidates for screening in anticancer assays.
-
Antimicrobial and Antiviral Activity: This class of compounds has also shown promise as antibacterial, antifungal, and antiviral agents.[1][6]
-
Coordination Chemistry: Thiosemicarbazones are versatile ligands that can coordinate with various transition metals to form complexes, which often exhibit enhanced biological activity compared to the ligands alone.[5][9][16] The synthesized compounds can be used as ligands to prepare novel metal complexes with potential therapeutic applications.[17]
These application notes provide a robust framework for the synthesis and study of novel thiosemicarbazones. By understanding the underlying chemistry and following the detailed protocols, researchers can effectively generate these valuable compounds for further investigation in medicinal chemistry and drug development programs.
References
- 1. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiosemicarbazone - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. westmont.edu [westmont.edu]
- 15. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 16. Synthesis and NMR Characterization of Mixed Oxime Thiosemicarbazones and their Metal Complexes | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 17. Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Deployment of 6-Methyl-2-oxoindoline-3-carbaldehyde in Multi-Component Reactions for Accelerated Drug Discovery
Introduction: The Oxindole Scaffold as a Privileged Structure in Medicinal Chemistry
The 2-oxindole core is a recurring and highly valued motif in a multitude of natural products and pharmacologically active compounds. Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. The strategic functionalization of this core, particularly at the C3 position, has led to the development of numerous clinical candidates and approved drugs. 6-Methyl-2-oxoindoline-3-carbaldehyde emerges as a pivotal starting material in this context. The presence of a reactive aldehyde group at the C3 position, coupled with the methyl group on the benzene ring, provides a versatile platform for the construction of complex molecular architectures, most notably through the efficiency and elegance of multi-component reactions (MCRs).
MCRs, where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are a cornerstone of modern drug discovery. They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This guide provides a detailed exploration of the application of this compound in key MCRs, offering researchers and drug development professionals both the theoretical underpinnings and practical protocols to leverage this powerful synthetic tool.
Core Application: Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
One of the most powerful applications of this compound is in the synthesis of spirooxindoles, a class of compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. The resulting spiro[indoline-3,4'-pyran] derivatives have demonstrated significant potential as anticancer agents.[1][2] This three-component reaction typically involves the condensation of this compound, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a C-H acid (e.g., dimedone or 4-hydroxycoumarin).
Mechanistic Rationale
The reaction proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence. The choice of a basic catalyst, such as piperidine, is crucial for initiating the reaction cascade. Piperidine serves a dual role: it deprotonates the active methylene compound to generate a potent nucleophile and also facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene compound. The electron-donating methyl group on the oxindole ring can subtly influence the reactivity of the aldehyde, while the choice of solvent can impact reaction rates and yields. Protic solvents like ethanol are often preferred as they can stabilize the charged intermediates formed during the reaction.
Caption: Domino reaction pathway for the synthesis of spiro[indoline-3,4'-pyran] derivatives.
Experimental Protocol: Synthesis of 2'-Amino-6'-methyl-5,7'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-pyran]-3'-carbonitrile Derivatives
This protocol is adapted from established procedures for the synthesis of analogous spirooxindole derivatives.[3]
Materials:
-
This compound
-
Malononitrile
-
Dimedone
-
Piperidine (catalytic amount)
-
Ethanol (absolute)
Procedure:
-
To a solution of this compound (1 mmol) and malononitrile (1 mmol) in absolute ethanol (20 mL), add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add dimedone (1 mmol) to the reaction mixture.
-
Reflux the mixture for 2-3 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure spiro[indoline-3,4'-pyran] derivative.
Self-Validation and Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR: Expect to see characteristic signals for the oxindole and pyran ring protons, as well as the methyl group and the amino group. The disappearance of the aldehyde proton signal from the starting material is a key indicator of reaction completion.[4]
-
¹³C NMR: The spectrum should show the presence of the spiro carbon, carbonyl carbons, and other carbons of the heterocyclic framework.[4]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
IR Spectroscopy: Look for characteristic absorption bands for N-H, C=O, C≡N, and C-O functional groups.[3]
| Reactant | Molar Ratio | Purpose |
| This compound | 1 | Aldehyde component |
| Malononitrile | 1 | Active methylene component |
| Dimedone | 1 | C-H acid component |
| Piperidine | Catalytic | Basic catalyst |
| Ethanol | Solvent | Reaction medium |
Further Applications in Multi-Component Reactions
The versatility of this compound extends to other significant MCRs, enabling the synthesis of a diverse array of heterocyclic scaffolds.
Povarov Reaction for the Synthesis of Tetrahydroquinoline-Spirooxindoles
The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for the synthesis of tetrahydroquinolines.[5] In a three-component setting, this compound can react with an aniline and an electron-rich alkene to yield complex tetrahydroquinoline-spirooxindole derivatives.
Causality of Experimental Choices:
-
Lewis Acid Catalyst: A Lewis acid, such as InCl₃ or Sc(OTf)₃, is typically required to activate the in-situ formed imine towards nucleophilic attack by the alkene.[6]
-
Solvent: Aprotic solvents like acetonitrile or dichloromethane are commonly used to avoid interference with the Lewis acid catalyst.
References
experimental procedure for the synthesis of metal complexes of 6-Methyl-2-oxoindoline-3-carbaldehyde derivatives
An Application Note and Protocol for the Synthesis of Metal Complexes of 6-Methyl-2-oxoindoline-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental guide for the synthesis of metal complexes derived from this compound. Isatin and its derivatives are recognized for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The formation of metal complexes with Schiff base ligands derived from these compounds can significantly enhance their biological efficacy. This guide offers a comprehensive, step-by-step protocol for the synthesis of the parent aldehyde, its Schiff base derivatives, and subsequent metal complexation, with a focus on the underlying chemical principles and practical laboratory techniques.
Introduction
The isatin (1H-indole-2,3-dione) scaffold is a prominent heterocyclic motif in numerous natural products and synthetic compounds of medicinal interest. The derivatization of isatin, particularly at the C3 position, has been a fruitful strategy for the development of novel therapeutic agents. The introduction of a formyl group at this position to yield 2-oxoindoline-3-carbaldehyde derivatives provides a versatile precursor for the synthesis of Schiff bases. These Schiff bases, in turn, act as multidentate ligands capable of coordinating with various metal ions to form stable complexes. The resulting metallo-organic frameworks often exhibit unique physicochemical properties and enhanced biological activities compared to the free ligands.
This guide is structured to provide a clear and logical workflow, from the synthesis of the initial aldehyde precursor to the final metal complexes, supported by detailed protocols and explanatory notes to ensure reproducibility and a deeper understanding of the chemical transformations involved.
Part 1: Synthesis of the Precursor Ligand: this compound
The foundational step is the synthesis of the aldehyde, which serves as the cornerstone for the subsequent Schiff base formation. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of activated aromatic and heterocyclic compounds, including 6-methyl-2-oxindole.
Experimental Protocol: Vilsmeier-Haack Formylation
Objective: To synthesize this compound from 6-methyl-2-oxindole.
Materials and Reagents:
-
6-methyl-2-oxindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-Dimethylformamide (DMF) and cool the flask in an ice bath to 0-5 °C. To this, add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The addition should be slow to control the exothermic reaction. Continue stirring for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).
-
Formylation Reaction: Dissolve 6-methyl-2-oxindole in dichloromethane (DCM) and add this solution dropwise to the freshly prepared Vilsmeier reagent. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 40-50 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. This will hydrolyze the intermediate and precipitate the crude product. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases. The solid product is then collected by filtration, washed thoroughly with cold distilled water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to afford the pure product.
Causality and Insights: The Vilsmeier-Haack reaction is predicated on the electrophilic nature of the Vilsmeier reagent, which attacks the electron-rich C3 position of the 6-methyl-2-oxindole ring. The methyl group at the 6-position is an electron-donating group, which further activates the ring towards electrophilic substitution. Careful control of the temperature during the formation of the Vilsmeier reagent and the subsequent formylation is crucial to prevent side reactions and decomposition.
Part 2: Synthesis of Schiff Base Ligands
The synthesized aldehyde is then condensed with a primary amine to form the corresponding Schiff base (imine). The choice of the amine will determine the denticity and coordination properties of the resulting ligand.
Experimental Protocol: Schiff Base Condensation
Objective: To synthesize a Schiff base ligand from this compound and a primary amine (e.g., 2-aminophenol).
Materials and Reagents:
-
This compound
-
2-aminophenol (or other primary amine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of this compound and 2-aminophenol in absolute ethanol.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product that precipitates out is collected by filtration. The product is then washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Trustworthiness of the Protocol: This condensation reaction is a robust and widely used method for the synthesis of Schiff bases. The use of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. The removal of water, often driven by azeotropic distillation with the solvent during reflux, shifts the equilibrium towards the formation of the imine product.
Part 3: Synthesis of Metal Complexes
The final step involves the coordination of the synthesized Schiff base ligand with a metal salt to form the desired metal complex. The choice of metal ion and its counter-ion can influence the geometry and properties of the resulting complex.
Experimental Protocol: Metal Complexation
Objective: To synthesize a metal complex of the Schiff base ligand (e.g., with Co(II), Ni(II), Cu(II), or Zn(II)).
Materials and Reagents:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O, Zn(OAc)₂·2H₂O)
-
Methanol or Ethanol
Procedure:
-
Ligand Solution: Dissolve the Schiff base ligand in a suitable solvent like methanol or ethanol in a round-bottom flask with gentle heating.
-
Metal Salt Solution: In a separate flask, prepare a solution of the metal salt in the same solvent.
-
Complexation Reaction: Add the metal salt solution dropwise to the hot solution of the ligand with constant stirring. The molar ratio of ligand to metal is typically 2:1 for divalent metal ions, leading to an octahedral complex, but this can vary depending on the specific metal and ligand.
-
Reflux and Precipitation: Reflux the resulting mixture for 2-4 hours. A change in color of the solution and the formation of a precipitate usually indicate the formation of the complex.
-
Isolation and Purification: After cooling to room temperature, the solid metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator over anhydrous CaCl₂.
Data Presentation: Expected Properties of Synthesized Compounds
| Compound | Physical State | Color | Expected Molar Mass ( g/mol ) |
| This compound | Solid | Yellow-Orange | 175.18 |
| Schiff Base with 2-aminophenol | Solid | Brown | 266.29 |
| Co(II) Complex of the Schiff Base | Solid | Dark Green | 589.51 (for a 2:1 complex) |
| Ni(II) Complex of the Schiff Base | Solid | Green | 589.31 (for a 2:1 complex) |
| Cu(II) Complex of the Schiff Base | Solid | Brown | 594.16 (for a 2:1 complex) |
| Zn(II) Complex of the Schiff Base | Solid | Yellow | 596.00 (for a 2:1 complex) |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of metal complexes from 6-methyl-2-oxindole.
Authoritative Grounding and Characterization
The successful synthesis of the ligands and their metal complexes must be confirmed through various spectroscopic and analytical techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is crucial for confirming the formation of the Schiff base and its coordination to the metal ion. Key vibrational bands to monitor include the C=O of the oxindole, the C=N of the imine, and the phenolic O-H. Upon complexation, shifts in the C=N and C=O stretching frequencies are expected, indicating coordination. The disappearance of the phenolic O-H band (if applicable) suggests deprotonation and coordination of the oxygen atom.
-
UV-Visible Spectroscopy: The electronic spectra of the ligands and their complexes provide information about the electronic transitions and the geometry of the complexes. The appearance of new charge-transfer bands in the spectra of the complexes is indicative of coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for characterizing the organic ligands. The disappearance of the aldehyde proton signal and the appearance of a new imine proton signal confirm the formation of the Schiff base.
-
Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compounds, confirming their chemical formula.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the compounds, which can be compared with the calculated values to ascertain the purity and stoichiometry of the synthesized compounds.
-
Molar Conductance Measurements: For the metal complexes, this measurement helps in determining whether the complexes are electrolytic or non-electrolytic in nature.
Conclusion
This application note provides a robust and detailed framework for the synthesis of metal complexes of this compound derivatives. By following these protocols, researchers can reliably synthesize and characterize these promising compounds for further investigation in various fields, particularly in drug discovery and materials science. The provided rationale behind each step aims to empower researchers with the knowledge to adapt and troubleshoot these procedures for their specific research needs.
application of 6-Methyl-2-oxoindoline-3-carbaldehyde in the synthesis of heterocyclic compounds
An In-Depth Guide to the Application of 6-Methyl-2-oxoindoline-3-carbaldehyde in the Synthesis of Heterocyclic Compounds
Authored by a Senior Application Scientist
Introduction: The Versatility of the Oxindole Scaffold
The oxindole core is a privileged structural motif found in numerous natural products and bioactive molecules, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] Within this family, this compound stands out as a highly versatile and valuable building block. Its strategic placement of a reactive aldehyde group at the C-3 position of the 6-methyl-2-oxoindoline scaffold opens a gateway to a vast array of chemical transformations.[1] This guide provides an in-depth exploration of its application in constructing complex heterocyclic systems, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
The synthesis of the title compound is typically achieved via a Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocyclic compounds.[1][3] This reaction involves the electrophilic attack of the Vilsmeier reagent (prepared from DMF and POCl₃) on the active methylene group at the C-3 position of 6-methyl-2-oxoindoline, followed by hydrolysis to yield the desired carbaldehyde.[1]
Core Synthetic Applications and Methodologies
The reactivity of this compound is dominated by its electrophilic aldehyde functionality, which readily participates in condensation reactions, multicomponent reactions, and cycloadditions. These reactions provide access to a diverse range of heterocyclic frameworks with significant biological potential.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound.[4][5] In this context, this compound serves as the aldehyde component, reacting with various nucleophiles like malononitrile, ethyl cyanoacetate, and barbituric acid derivatives.
Mechanistic Insight: The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene compound, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product, an electron-deficient alkene. The presence of electron-withdrawing groups on the active methylene compound increases its acidity and reactivity.[4][6]
Caption: Workflow for Knoevenagel Condensation.
Detailed Protocol: Synthesis of 2-((6-methyl-2-oxoindolin-3-ylidene)methyl)malononitrile
-
Materials:
-
This compound (1.75 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)[6]
-
Piperidine (0.2 mL, catalytic amount)
-
Ethanol (30 mL)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filtration apparatus
-
-
Procedure:
-
Combine this compound and malononitrile in the round-bottom flask containing ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 10 minutes, then heat to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 2-((6-methyl-2-oxoindolin-3-ylidene)methyl)malononitrile.
-
-
Characterization: The product can be characterized by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.
| Active Methylene Compound | Product Type | Typical Yield (%) | Reference |
| Malononitrile | Ylidenemalononitrile | 85-95% | [6] |
| Ethyl Cyanoacetate | Ylidenecyanoacetate | 80-90% | [5] |
| Barbituric Acid | Ylidenebarbiturate | 75-85% | [7] |
| Table 1. Examples of Knoevenagel Condensation Products and Yields. |
Synthesis of Biologically Active Thiosemicarbazones
Thiosemicarbazones derived from N-heterocyclic carboxaldehydes are a class of compounds renowned for their wide spectrum of biological activities, including potent antitumor and antimicrobial properties.[1][8] The reaction of this compound with thiosemicarbazide or its derivatives provides a straightforward route to novel thiosemicarbazone-based ligands.
Mechanistic Insight: This reaction is a classic condensation forming a Schiff base. The nucleophilic primary amine of the thiosemicarbazide attacks the electrophilic aldehyde carbon. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of the thiosemicarbazone linkage. The reaction is often acid-catalyzed and carried out under reflux in an alcoholic solvent.[1]
Detailed Protocol: Synthesis of (E)-2-(6-methyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide
-
Materials:
-
This compound (1.75 g, 10 mmol)
-
Thiosemicarbazide (0.91 g, 10 mmol)
-
Glacial Acetic Acid (2-3 drops)
-
Ethanol (40 mL)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
-
Procedure:
-
Dissolve this compound in ethanol in the round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the flask in an ice bath.
-
The resulting solid precipitate is collected by filtration.
-
Recrystallize the crude product from ethanol to yield the pure thiosemicarbazone.
-
-
Significance: The resulting thiosemicarbazones are not only biologically active on their own but also serve as excellent ligands for the synthesis of metal complexes, which have shown enhanced cytotoxicity against human tumor cells.[1]
Multicomponent Reactions (MCRs) for Spirooxindole Synthesis
Spirooxindoles are a highly sought-after class of compounds due to their complex three-dimensional architecture and significant presence in bioactive natural products and pharmaceuticals.[2][9][10] Multicomponent reactions (MCRs) offer an efficient and atom-economical strategy for their synthesis.[11][12] A common approach is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.
Synthetic Strategy: While this compound itself is not the dipolarophile, it is a precursor. It can be first converted into an α,β-unsaturated ketone (a chalcone analogue) via a Claisen-Schmidt condensation with an appropriate ketone.[13][14] This chalcone then serves as an excellent dipolarophile. The azomethine ylide is generated in situ from the condensation of an isatin derivative and a secondary amino acid like L-proline or sarcosine.[10][15] The subsequent [3+2] cycloaddition reaction constructs the spiro-pyrrolidine ring system in a single, highly stereoselective step.[10][15]
Caption: Multicomponent reaction strategy for spirooxindole synthesis.
Detailed Protocol: One-Pot Synthesis of a Spiro[pyrrolizidine-oxindole] Derivative
-
Materials:
-
(E)-3-(1-acetyl-6-methyl-2-oxoindolin-3-ylidene)-1-phenylprop-2-en-1-one (Chalcone derived from the title compound, 1 mmol)
-
Isatin (1 mmol)
-
L-proline (1 mmol)[10]
-
Methanol (25 mL)
-
-
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Column chromatography setup
-
-
Procedure:
-
Place the oxindole-chalcone derivative, isatin, and L-proline in the round-bottom flask.
-
Add methanol as the solvent.
-
Heat the mixture to reflux and stir for 6-8 hours. The reaction progress should be monitored by TLC.[15]
-
Once the starting materials are consumed, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to isolate the desired spirooxindole product.
-
-
Trustworthiness of Protocol: This one-pot, multicomponent approach is highly efficient, leading to the formation of multiple bonds and stereocenters with high regio- and stereoselectivity in a single operation.[10] The products are of significant interest for screening against various cancer cell lines.[10][16]
Conclusion and Future Outlook
This compound is a powerful and versatile intermediate in synthetic organic chemistry. Its ability to undergo a wide range of transformations—including classical condensations and sophisticated multicomponent reactions—provides access to a rich diversity of heterocyclic structures. The resulting compounds, particularly thiosemicarbazones and spirooxindoles, are frequently associated with significant biological activities, such as antimicrobial and antitumor effects.[8][9][17][18] This guide demonstrates that the strategic use of this building block allows for the efficient construction of complex molecular architectures, paving the way for the development of novel therapeutic agents. Future research will undoubtedly continue to uncover new reactions and applications for this valuable scaffold, further solidifying its importance in the field of medicinal chemistry.
References
- 1. This compound|CAS 845655-53-0 [benchchem.com]
- 2. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of N-heterocyclic carboxaldehyde thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. archives.ijper.org [archives.ijper.org]
- 17. research.biust.ac.bw [research.biust.ac.bw]
- 18. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Developing Novel Antimicrobial Agents from 6-Methyl-2-oxoindoline-3-carbaldehyde
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities capable of combating multidrug-resistant (MDR) pathogens.[1] In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. The 2-oxoindoline (or oxindole) scaffold, a privileged structure found in numerous natural products and synthetic drugs, has garnered significant attention for its diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2]
This guide focuses on a particularly versatile starting material: 6-Methyl-2-oxoindoline-3-carbaldehyde . The strategic placement of the methyl group at the C6 position and, more importantly, the reactive carbaldehyde group at the C3 position, makes this molecule an ideal platform for chemical diversification. The aldehyde functionality serves as a synthetic handle for introducing a wide array of chemical moieties through reactions like Schiff base formation and Knoevenagel condensation, allowing for the systematic exploration of the chemical space to optimize antimicrobial potency.
These application notes provide a structured, in-depth framework for researchers, guiding them from the initial synthesis of novel derivatives through to robust antimicrobial evaluation and preliminary mechanism of action studies. The protocols are designed to be self-validating, with an emphasis on explaining the scientific rationale behind each experimental choice.
Part I: Synthesis and Characterization of Novel Derivatives
The primary strategy for derivatizing this compound involves leveraging the electrophilic nature of the C3-aldehyde. By reacting it with various nucleophiles, a library of compounds with diverse physicochemical properties can be generated, which is fundamental for establishing a robust Structure-Activity Relationship (SAR).
Workflow for Antimicrobial Agent Development
The overall process follows a logical progression from chemical synthesis to biological evaluation.
Caption: A workflow illustrating the development pipeline from starting material to lead compound identification.
Protocol 1: Synthesis of Schiff Base Derivatives (Imines)
Rationale: The formation of an imine linkage by reacting the aldehyde with primary amines is a robust and efficient method to introduce diverse aromatic and heterocyclic rings. This modification significantly impacts the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, which are critical determinants of antimicrobial activity.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (15-20 mL).
-
Addition of Amine: To this solution, add the desired primary amine (e.g., substituted aniline, aminothiazole) (1.1 eq.).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.[3]
-
Characterization: Confirm the structure of the synthesized Schiff bases using FT-IR (disappearance of aldehyde C=O stretch, appearance of C=N stretch), ¹H NMR, and Mass Spectrometry.[4]
Protocol 2: Synthesis of Knoevenagel Condensation Derivatives
Rationale: The Knoevenagel condensation with active methylene compounds (e.g., malononitrile, barbituric acid) extends the π-conjugated system of the indolone core. This can enhance the molecule's ability to intercalate with biological macromolecules or participate in redox processes within the bacterial cell, potentially leading to bactericidal effects.[1]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve this compound (1.0 eq.) and the active methylene compound (1.0 eq.) in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine (2-4 drops).
-
Reaction: Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, the solid product that precipitates is isolated by vacuum filtration.
-
Purification and Characterization: Wash the crude product with cold ethanol, dry it, and characterize it using appropriate spectroscopic methods (FT-IR, NMR, MS) to confirm the formation of the 3-alkylidene-2-indolone derivative.[1]
Part II: In Vitro Antimicrobial Susceptibility Testing
Standardized antimicrobial susceptibility testing (AST) is crucial for generating reliable and comparable data. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Protocol 3: Broth Microdilution for MIC Determination
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Synthesized compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt solution (optional, for viability indication)
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[7]
-
Compound Dilution:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the stock solution to the first column well, creating an initial dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: Broth + Inoculum (no compound).
-
Negative Control: Broth only (no inoculum, no compound).
-
Solvent Control: Broth + Inoculum + DMSO (at the highest concentration used).
-
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by adding a viability indicator like resazurin.[5][6]
Part III: Data Analysis and Structure-Activity Relationship (SAR)
Systematic analysis of MIC data is essential for identifying the structural features that confer potent antimicrobial activity.
Data Presentation
Summarize the antimicrobial activity data in a clear, tabular format.
| Compound ID | R-Group/Modification | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) |
| Parent | 6-Me-2-oxoindoline-3-carbaldehyde | >128 | >128 |
| 5a | Schiff Base: -N=CH-(C₆H₄)-4-Cl | 16 | 64 |
| 5b | Schiff Base: -N=CH-(C₆H₄)-4-NO₂ | 8 | 32 |
| 7a | Knoevenagel: =C(CN)₂ | 32 | 128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.25 |
Note: The data presented is hypothetical and for illustrative purposes only.
Analyzing Structure-Activity Relationships
The SAR for oxindole-based antimicrobials is often complex, but key trends can be elucidated.[1] Lipophilicity, electronic effects, and steric bulk of the substituents introduced at the C3 position play a crucial role.[8]
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring of Schiff base derivatives often enhances activity, particularly against Gram-positive bacteria.[9] This may be due to increased reactivity or improved binding to a biological target.
-
Lipophilicity: A balanced lipophilicity (measured by ClogP) is crucial for membrane penetration.[8] Highly lipophilic or hydrophilic compounds may exhibit poor activity due to limited bioavailability.
-
Heterocyclic Moieties: Incorporating nitrogen or sulfur-containing heterocycles (like triazoles or thiadiazoles) can significantly boost antimicrobial potency by providing additional hydrogen bond donors/acceptors for target interaction.[7][9]
Caption: Key structure-activity relationships for 3-substituted-6-methyl-2-oxoindoline derivatives.
Part IV: Preliminary Mechanism of Action (MoA) Studies
Identifying the most potent compounds (lead compounds) from the initial screen is followed by preliminary studies to hypothesize their mechanism of action. Indole derivatives have been reported to act via several mechanisms, including the disruption of bacterial cell membranes or inhibition of key enzymes.[8][10]
Protocol 4: Bacterial Membrane Permeability Assay
Rationale: This assay determines if a compound compromises the integrity of the bacterial cytoplasmic membrane. It uses a fluorescent probe like SYTOX™ Green, which cannot penetrate intact membranes but fluoresces upon binding to nucleic acids inside cells with damaged membranes.
Step-by-Step Methodology:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest, wash, and resuspend the cells in a buffer (e.g., PBS) to a defined optical density.
-
Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Compound Addition: Add the test compound at its MIC and 2x MIC. Use a known membrane-disrupting agent as a positive control and untreated cells as a negative control.
-
Probe Addition: Add SYTOX™ Green to each well to a final concentration of ~1-2 µM.
-
Measurement: Immediately measure the fluorescence intensity over time using a plate reader (Excitation ~485 nm, Emission ~520 nm). A rapid increase in fluorescence indicates membrane permeabilization.
In Silico MoA: Molecular Docking
Rationale: Molecular docking can provide valuable insights into how a compound might interact with a specific bacterial protein target. For instance, some indole derivatives have been shown to inhibit FabH, a key enzyme in bacterial fatty acid synthesis.[8]
Workflow:
-
Target Selection: Obtain the 3D crystal structure of a relevant bacterial target protein (e.g., E. coli FabH) from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate the 3D structures of the most active synthesized compounds and perform energy minimization.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compounds within the active site of the target protein.
-
Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of inhibition.[8]
Conclusion and Future Directions
This compound is a highly tractable scaffold for the development of novel antimicrobial agents. The synthetic accessibility and potential for diversification at the C3 position allow for a systematic SAR exploration to yield potent lead compounds. The protocols outlined in this guide provide a comprehensive framework for this endeavor, from synthesis and characterization to antimicrobial testing and preliminary mechanistic studies. Future work should focus on optimizing lead compounds to improve their potency and pharmacokinetic profiles, evaluating their efficacy in more complex models such as biofilm inhibition and in vivo infection models, and confirming their mechanism of action through detailed biochemical and genetic studies.[10][11]
References
- 1. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdb.apec.org [pdb.apec.org]
- 6. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: 6-Methyl-2-oxoindoline-3-carbaldehyde as a Versatile Scaffold for the Development of Novel Anticancer Agents
Abstract
The 2-oxoindoline (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its unique combination of a planar aromatic ring and a lactam moiety allows for precise three-dimensional orientation of substituents that can engage with various biological targets. This application note provides a detailed guide for researchers on utilizing a specific, highly functionalized derivative, 6-Methyl-2-oxoindoline-3-carbaldehyde , as a versatile starting material for the synthesis of potent anticancer agents. We will cover the synthesis of this key building block, its elaboration into potential kinase inhibitors via Knoevenagel condensation, and standard protocols for in vitro biological evaluation. This guide is designed to provide both the practical "how-to" and the critical "why," empowering drug development professionals to leverage this valuable scaffold in their research endeavors.
Introduction: The 2-Oxoindoline Scaffold in Oncology
The 2-oxoindoline core is a prominent feature in a number of successful anticancer drugs, most notably in the class of protein kinase inhibitors (PKIs). The structure mimics the hydrogen bonding pattern of the adenine region of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of various kinases. A prime example is Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
The strategic functionalization of the 2-oxoindoline ring is critical for modulating potency, selectivity, and pharmacokinetic properties. The 6-methyl group in our target building block serves to improve metabolic stability and can enhance binding to hydrophobic pockets within the target protein. The 3-carbaldehyde (formyl) group is the key synthetic handle. It is an electrophilic center that readily participates in a variety of carbon-carbon bond-forming reactions, providing a gateway to a diverse chemical space of potential drug candidates.
This guide will focus on a robust and reproducible workflow, from the synthesis of the building block to the biological characterization of its derivatives.
Synthesis of the Key Building Block: this compound
The most reliable and widely used method for introducing a formyl group at the C3 position of an oxindole is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Causality Behind the Method: The Vilsmeier-Haack reaction is ideal for this transformation due to the electron-rich nature of the C3 position of the oxindole ring, which is activated by the lone pair of electrons on the adjacent nitrogen atom. The reaction proceeds under relatively mild conditions and is high-yielding, making it suitable for scalable synthesis.
Protocol 2.1: Vilsmeier-Haack Formylation of 6-Methyl-2-oxoindoline
Materials:
-
6-Methyl-2-oxoindoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 equivalents) in an ice bath to 0 °C. Add POCl₃ (1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes. The formation of the chloroiminium salt (the Vilsmeier reagent) will result in a thick, white slurry.
-
Addition of Substrate: Dissolve 6-methyl-2-oxoindoline (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes the intermediate iminium salt to the desired aldehyde. The mixture will be acidic.
-
Neutralization and Extraction: Slowly neutralize the aqueous mixture by adding a saturated solution of NaHCO₃ until the pH is ~7-8. This will likely result in the precipitation of the product. Extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a yellow solid.
Diagram 2.1: Synthesis of the Building Block
Caption: Vilsmeier-Haack formylation of 6-methyl-2-oxoindoline.
Application: Synthesis of a Kinase Inhibitor Prototype
The 3-carbaldehyde group is a perfect electrophile for Knoevenagel condensation . This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., -CH₂- flanked by electron-withdrawing groups), catalyzed by a weak base. This is the cornerstone reaction for elaborating the this compound core into structures resembling known kinase inhibitors.
Protocol 3.1: Synthesis of a Pyrrole-Substituted Oxindole (Sunitinib Analogue)
This protocol describes the synthesis of a model compound that mimics the core structure of many tyrosine kinase inhibitors. We will condense our aldehyde with 2,4-dimethyl-1H-pyrrole-3-carboxamide.
Materials:
-
This compound
-
2,4-dimethyl-1H-pyrrole-3-carboxamide
-
Ethanol (EtOH)
-
Pyrrolidine (catalyst)
-
Reflux condenser
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in ethanol, add 2,4-dimethyl-1H-pyrrole-3-carboxamide (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of pyrrolidine (0.1 equivalents) to the mixture. The use of a mild organic base is crucial to facilitate the condensation without promoting side reactions.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC. The product is typically a brightly colored solid (yellow or orange) and may begin to precipitate from the reaction mixture.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst. The product is often of high purity at this stage, but can be further purified by recrystallization if necessary.
Diagram 3.1: Knoevenagel Condensation for Drug Synthesis
Caption: Synthesis of a kinase inhibitor via Knoevenagel condensation.
Biological Evaluation: In Vitro Anticancer Activity
Once a series of analogues has been synthesized, the next critical step is to assess their biological activity. A standard, high-throughput method for initial screening is the MTT cell viability assay.
Trustworthiness of the Protocol: This protocol is a self-validating system. It includes both a negative control (vehicle, e.g., DMSO) to establish a baseline for 100% cell viability and a positive control (a known cytotoxic drug, e.g., Doxorubicin) to confirm that the assay system is responsive to anticancer agents.
Protocol 4.1: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (for dissolving formazan)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in growth medium. The final concentration of DMSO should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include vehicle-only (DMSO) and positive control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (log(inhibitor) vs. normalized response) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Diagram 4.1: Workflow for In Vitro Biological Testing
Application Notes & Protocols: The Role of 6-Methyl-2-oxoindoline-3-carbaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Oxindole Core and Its Strategic Importance
The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] Its rigid, planar structure and capacity for hydrogen bonding make it an ideal framework for designing enzyme inhibitors and receptor ligands. Within this class, 6-Methyl-2-oxoindoline-3-carbaldehyde (CAS 845655-53-0) emerges as a particularly valuable synthetic intermediate.[1][2][3][4] The presence of a reactive aldehyde group at the C3 position, combined with the methylated benzene ring, provides a versatile handle for constructing complex molecular architectures through various chemical transformations.
This guide provides a detailed exploration of the synthesis of this compound and its application in forming key structural motifs found in modern pharmaceuticals. We will use the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib (SU11248), as an illustrative case study to understand the broader principles of how oxindole-based intermediates are employed in drug development.[5][6][7]
Part 1: Synthesis of the Key Intermediate: this compound
The most direct and widely employed method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The oxindole ring system, particularly at the C3 position, is sufficiently activated for this electrophilic substitution.
Mechanism and Rationale
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10] This step is often exothermic and requires careful temperature control.
-
Electrophilic Aromatic Substitution: The electron-rich 6-methyl-2-oxindole attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[9][10]
The choice of DMF is critical as it serves as both the solvent and the source of the formyl group. POCl₃ is a common and effective activating agent for this transformation.
Caption: Synthesis of the intermediate via the Vilsmeier-Haack reaction.
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
This protocol describes a standard lab-scale synthesis of this compound.
Materials & Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel and thermometer
-
Ice bath
-
6-Methyl-2-oxindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve 6-methyl-2-oxindole (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of oxindole).
-
Vilsmeier Reagent Formation: Cool the solution to 0-5°C using an ice bath. Add POCl₃ (1.2 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Causality Note: This slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Causality Note: This step neutralizes the acidic reaction mixture and hydrolyzes the iminium intermediate to the aldehyde.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the resulting crude solid by flash column chromatography on silica gel to obtain the pure this compound.
| Parameter | Value | Purpose |
| Starting Material | 6-Methyl-2-oxindole | Substrate for formylation |
| Reagents | DMF, POCl₃ | Form the Vilsmeier reagent |
| Temperature | 0-5°C (initial) | Control exothermic reaction |
| Reaction Time | 2-4 hours | Ensure complete conversion |
| Workup | Ice / NaHCO₃(aq) | Hydrolyze intermediate, neutralize acid |
| Purification | Column Chromatography | Isolate pure product |
| Expected Yield | 75-85% | Varies based on scale and purity |
Part 2: Application in Pharmaceutical Synthesis - The Sunitinib Case Study
While this compound is a valuable building block, the synthesis of the well-known kinase inhibitor Sunitinib (SU11248) provides a powerful illustration of the general synthetic strategy involving the oxindole core.[5][6][11] Sunitinib is a multi-targeted inhibitor of receptor tyrosine kinases (RTKs), including VEGFR and PDGFR, and is used to treat renal cell carcinoma and gastrointestinal stromal tumors.[7][12]
The key structural feature of Sunitinib is an indolinone ring linked to a substituted pyrrole ring via a methylidene bridge. This C=C double bond is typically formed via a Knoevenagel-type condensation between an oxindole and an aldehyde.
Important Distinction: In the specific synthesis of Sunitinib, the precursors are 5-fluoro-2-oxindole and a pyrrole-3-carboxamide derivative bearing a 5-formyl group .[13][14] Although this compound is not directly used, the underlying chemical principle of condensing an activated methylene group on an oxindole with an aldehyde is identical and demonstrates the utility of such intermediates.
Protocol 2: Illustrative Knoevenagel Condensation for Sunitinib-like Scaffolds
This protocol outlines the general procedure for the base-catalyzed condensation that forms the core of Sunitinib and related molecules.
Materials & Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
5-Fluoro-2-oxindole (or other substituted oxindole)
-
5-formyl-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (Sunitinib aldehyde intermediate)
-
Ethanol or other suitable protic solvent
-
Piperidine or Pyrrolidine (as a basic catalyst)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the substituted oxindole (1.0 eq), the aldehyde intermediate (1.0-1.1 eq), and ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine (approx. 0.1 eq). Causality Note: The base is essential to deprotonate the C3 position of the oxindole, generating a nucleophilic enolate that attacks the aldehyde carbonyl.
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir for 4-8 hours. The product often precipitates from the reaction mixture upon formation. Monitor progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual starting materials and catalyst. The product is often of high purity, but can be further purified by recrystallization if necessary.
References
- 1. This compound|CAS 845655-53-0 [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. sinfoochem.com [sinfoochem.com]
- 5. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier-Haack Formylation of 6-Methyloxindole
Welcome to the technical support center for the Vilsmeier-Haack formylation of 6-methyloxindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important synthetic transformation. The formylation of the oxindole core provides a versatile chemical handle for the synthesis of a wide array of biologically active compounds.[1]
This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide in-depth, experience-driven insights into the nuances of this reaction. Our goal is to empower you to not only execute the reaction successfully but also to understand the underlying chemical principles that govern its outcome.
Section 1: Foundational Concepts & Mechanism
Before diving into troubleshooting, a solid understanding of the reaction's foundation is critical. This section addresses the most common initial queries regarding the Vilsmeier-Haack reaction.
FAQ 1: What is the Vilsmeier-Haack reaction, and why is it used for 6-methyloxindole?
The Vilsmeier-Haack reaction is a powerful and widely used chemical reaction that installs a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[2] The reaction utilizes a "Vilsmeier reagent," which is an electrophilic chloroiminium salt.[3][4][5] This reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[6][7][8]
6-Methyloxindole is an excellent substrate for this reaction. The oxindole ring system is electron-rich, and the fused benzene ring, further activated by the methyl group, readily undergoes electrophilic aromatic substitution. The reaction is highly regioselective, typically occurring at the position para to the activating group, which in this case would be the C5 or C7 position on the oxindole ring. However, the exact position of formylation on the oxindole nucleus can be influenced by the reaction conditions.
FAQ 2: Can you illustrate the mechanism of the Vilsmeier-Haack reaction?
Certainly. The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[3][4][9]
-
Electrophilic Aromatic Substitution: The electron-rich 6-methyloxindole attacks the electrophilic carbon of the Vilsmeier reagent. This forms a new carbon-carbon bond and a cationic intermediate, which quickly rearomatizes by losing a proton.[3][9]
-
Hydrolysis: The resulting iminium salt is stable until an aqueous workup is performed. Water attacks the iminium carbon, and following a series of proton transfers and elimination of dimethylamine, the final aldehyde product is revealed.[3][10][11]
Caption: A simplified workflow of the Vilsmeier-Haack reaction.
Section 2: Optimizing Reaction Parameters
The success of the Vilsmeier-Haack formylation hinges on the careful control of several key parameters. This section provides guidance on how to optimize these conditions for the 6-methyloxindole substrate.
FAQ 3: How do I choose the right stoichiometry of reagents?
Stoichiometry is crucial for maximizing yield and minimizing side products.
-
Vilsmeier Reagent to Substrate Ratio: A slight excess of the Vilsmeier reagent is generally recommended to ensure complete conversion of the starting material. A good starting point for optimization is a 1.1 to 1.5 molar equivalent ratio of the Vilsmeier reagent (or its DMF/POCl₃ precursors) to the 6-methyloxindole.[12]
-
Excess Reagent Issues: Using a large excess (e.g., >2.0 equivalents) can lead to the formation of di-formylated or other over-reacted byproducts, especially with highly activated substrates.[12] It can also complicate the purification process.
| Vilsmeier Reagent:Substrate Ratio | Expected Mono-formylated Product Yield | Expected Di-formylated Byproduct Yield |
| 1.1 : 1 | High (~85%) | Low (~5%) |
| 2.0 : 1 | Moderate (~60%) | Significant (~30%) |
| 3.0 : 1 | Low (~35%) | High (~55%) |
| This table provides generalized data for an activated aromatic compound and serves as a guideline for optimization.[12] |
FAQ 4: What is the optimal temperature and reaction time?
Temperature control is one of the most critical factors for a successful and selective Vilsmeier-Haack reaction.
-
Vilsmeier Reagent Formation: The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at a low temperature, typically 0 °C, with slow, dropwise addition of POCl₃ to DMF.[12] Allowing the temperature to rise uncontrollably can lead to reagent decomposition.
-
Formylation Step: The optimal temperature for the formylation of 6-methyloxindole will depend on its reactivity. For activated substrates, the reaction can often be run at temperatures ranging from 0 °C to room temperature.[7][12] Less reactive substrates may require heating, sometimes up to 80-100 °C.[13][14]
-
Reaction Monitoring: It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] Quenching the reaction once the starting material has been consumed is key to preventing the formation of byproducts.
FAQ 5: Which solvent should I use?
The choice of solvent can significantly impact the reaction.
-
DMF as Solvent and Reagent: In many procedures, an excess of DMF is used, serving as both a reactant and the solvent.[14] This is convenient as it is easily removed under vacuum.
-
Inert Co-solvents: In other cases, an inert co-solvent like dichloromethane (DCM) or chloroform is used.[12][13][14] This can be beneficial for controlling the reaction concentration and for substrates with limited solubility in DMF.
-
Solvent Polarity: The polarity of the solvent has been shown to have a relatively small effect on the reaction rate for some heterocyclic compounds.[15] However, the choice of solvent can influence the solubility of the starting material and the intermediate iminium salt, which can affect the overall reaction efficiency.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, unexpected issues can arise. This section is formatted to help you diagnose and solve common problems encountered during the Vilsmeier-Haack formylation of 6-methyloxindole.
Caption: A flowchart for troubleshooting common Vilsmeier-Haack issues.
Scenario 1: Low or No Product Yield
Question: I've run the reaction, but my TLC/LC-MS analysis shows mostly unreacted starting material. What could be the problem?
Answer: This is a common issue that usually points to one of three culprits: reagent quality, insufficient activation (temperature), or improper reagent formation.
-
Reagent Quality:
-
DMF: The N,N-dimethylformamide must be anhydrous. Water will rapidly quench the Vilsmeier reagent. If your bottle of DMF is old or has been opened frequently, consider using a fresh, sealed bottle or drying it over molecular sieves. DMF can also decompose to dimethylamine, which can interfere with the reaction.[16]
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive towards moisture. Use a fresh bottle or a recently distilled batch. If the POCl₃ does not fume upon opening, it may be of poor quality.[17]
-
-
Reaction Temperature: The formylation of 6-methyloxindole might require more thermal energy than initially anticipated. If you are running the reaction at room temperature without success, consider gradually increasing the temperature to 40-60 °C and monitoring the progress.
-
Vilsmeier Reagent Formation: Ensure that the POCl₃ is added slowly to the DMF at 0 °C. A rapid, uncontrolled addition can lead to the decomposition of the reagent before it has a chance to react with your substrate.
Scenario 2: Formation of Multiple Products
Question: My reaction seems to have worked, but I have multiple spots on my TLC plate, and the NMR of the crude product is very messy. What's happening?
Answer: The formation of multiple products often indicates either over-reaction or the occurrence of side reactions.
-
Over-formylation: As discussed in the stoichiometry section, using too much of the Vilsmeier reagent can lead to di-formylation. The best solution is to reduce the molar ratio of the Vilsmeier reagent to 6-methyloxindole, aiming for a ratio of around 1.1:1.[12] Additionally, ensure you are not letting the reaction run for too long after the starting material has been consumed.
-
Chlorinated Byproducts: A known side reaction with POCl₃ is the chlorination of the aromatic ring.[12] The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent, particularly at higher temperatures.[12] If you identify a chlorinated byproduct (e.g., by mass spectrometry), the primary solution is to run the reaction at the lowest effective temperature. If the problem persists, you might consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[7][12]
Scenario 3: Difficult Workup and Purification
Question: The reaction is complete, but I'm having trouble with the aqueous workup. I'm getting an emulsion/oily product that is difficult to isolate.
Answer: The workup of a Vilsmeier-Haack reaction involves quenching the reactive intermediates and hydrolyzing the iminium salt. This is typically done by carefully adding the reaction mixture to a cold aqueous base solution (e.g., sodium acetate, sodium hydroxide, or sodium bicarbonate).[9]
-
Hydrolysis: The hydrolysis of the iminium salt to the aldehyde requires water. Ensure that the quench is performed with an aqueous solution. The hydrolysis is often facilitated by warming the quenched mixture.
-
pH Control: The pH of the aqueous solution during workup is important. A basic pH helps to neutralize acidic byproducts from the POCl₃ and facilitates the precipitation or extraction of the product.
-
Extraction: If the product is an oil, a standard liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) is necessary. If emulsions form, adding brine (a saturated NaCl solution) can help to break them.
-
Purification: The crude product will likely require purification, most commonly by silica gel column chromatography or recrystallization.
Section 4: Experimental Protocol
This section provides a representative, step-by-step protocol for the Vilsmeier-Haack formylation of 6-methyloxindole. This should be considered a starting point for your own optimization.
Protocol: Synthesis of 5-formyl-6-methyloxindole
Materials:
-
6-Methyloxindole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (aq.)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add POCl₃ (1.2 eq) dropwise to the stirred DMF/DCM solution via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-45 minutes. The formation of a white precipitate (the Vilsmeier reagent) may be observed.
-
-
Formylation Reaction:
-
Dissolve 6-methyloxindole (1.0 eq) in anhydrous DCM in a separate flask.
-
Add the solution of 6-methyloxindole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 40 °C.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: This quench is exothermic and will release CO₂ gas.
-
Stir the resulting mixture for 1 hour, allowing the iminium salt to fully hydrolyze.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-formyl-6-methyloxindole.
-
References
- 1. 6-Methyl-2-oxoindoline-3-carbaldehyde|CAS 845655-53-0 [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Vilsmeier haack reaction | PPTX [slideshare.net]
- 14. ijpcbs.com [ijpcbs.com]
- 15. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 6-Methyl-2-oxoindoline-3-carbaldehyde
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical scientists engaged in the synthesis of 6-Methyl-2-oxoindoline-3-carbaldehyde. The oxindole core is a privileged structure in medicinal chemistry, making this compound a valuable intermediate in drug discovery.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance reaction yields and product purity.
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The primary method for synthesizing this compound is the Vilsmeier-Haack reaction. This formylation reaction is highly effective for electron-rich aromatic and heteroaromatic substrates.[2][3] The process involves two key stages: the formation of the Vilsmeier reagent, an iminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by the electrophilic substitution of the 6-methyl-2-oxindole.[3][4]
While the Vilsmeier-Haack reaction is a powerful tool, its success is contingent on careful control of reaction parameters. Deviations can lead to diminished yields, incomplete reactions, and the formation of unwanted byproducts.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction is resulting in a low yield of the desired product. What are the most probable causes and how can they be rectified?
Low yields are a frequent issue in this synthesis. The root cause often lies in reagent quality, reaction conditions, or stoichiometry.
Potential Causes and Solutions:
-
Moisture Sensitivity: The Vilsmeier reagent is extremely reactive towards water. Any moisture in the reaction setup will consume the reagent, leading to a significant drop in yield.
-
Preventative Measures:
-
Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere (e.g., nitrogen or argon).
-
Utilize anhydrous solvents. DMF, in particular, should be freshly distilled or sourced from a sealed container.
-
Ensure the 6-methyl-2-oxindole starting material is completely dry.
-
-
-
Suboptimal Temperature Control: The reaction's temperature profile is critical.
-
Recommended Protocol:
-
The formation of the Vilsmeier reagent is an exothermic process and should be conducted at low temperatures, typically between 0 and 5 °C, to maintain control.
-
After the addition of 6-methyl-2-oxindole, the reaction may require heating to proceed at a reasonable rate. A gradual increase in temperature to a range of 60-100 °C for several hours is often effective.[5] However, excessive temperatures can promote side reactions and decomposition.[6]
-
-
-
Incorrect Reagent Ratios: The stoichiometry of the reagents plays a crucial role.
-
Optimization Strategy:
-
An excess of the Vilsmeier reagent is generally recommended to drive the reaction to completion. A molar ratio of 1.5 to 3.0 equivalents of both DMF and POCl₃ relative to the 6-methyl-2-oxindole is a good starting point.
-
-
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Key Considerations |
| Reagents | Equivalents | |
| 6-Methyl-2-oxindole | 1.0 | Must be anhydrous. |
| DMF | >3.0 | Acts as both reagent and solvent. |
| POCl₃ | 1.5 - 3.0 | Add dropwise at low temperature. |
| Conditions | ||
| Temperature | 0 °C initially, then 60-100 °C | Monitor reaction progress by TLC. |
| Reaction Time | 2 - 16 hours | Varies based on substrate reactivity and temperature.[5][7] |
Question 2: My TLC analysis indicates the presence of unreacted starting material and several unidentified spots. How can I improve the reaction's conversion and selectivity?
The presence of multiple spots on a TLC plate points to either an incomplete reaction or the formation of side products.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction's progress via TLC at regular intervals. Continue the reaction until the starting material spot is no longer visible.
-
Increase Temperature: If extended reaction times at a lower temperature are ineffective, a carefully controlled increase in temperature can enhance the reaction rate.[5]
-
Ensure Proper Mixing: Vigorous stirring is essential to maintain a homogeneous reaction mixture and prevent localized concentration gradients.
-
-
-
Side Product Formation:
-
Mitigation Strategies:
-
Controlled Reagent Addition: The dropwise addition of POCl₃ to DMF at 0 °C is crucial to manage the exothermic reaction and prevent the formation of byproducts.
-
Optimized Work-up: The reaction should be quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This neutralizes the acidic environment and facilitates the precipitation of the product.
-
-
Reaction Mechanism Overview
Caption: The Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Question 3: The final product is a dark-colored oil, not the expected solid. What purification techniques are recommended?
An oily product often indicates the presence of impurities or residual solvent.
Potential Causes and Solutions:
-
Residual Solvent: High-boiling solvents like DMF can be challenging to remove completely.
-
Purification Steps:
-
After aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate), dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator. A high-vacuum pump may be necessary to remove residual DMF.
-
-
-
Impurities: Tarry byproducts can inhibit crystallization.
-
Purification Methods:
-
Column Chromatography: This is a highly effective method for purification. A silica gel column with a gradient elution of hexane and ethyl acetate is a common choice.
-
Recrystallization: If a crude solid can be obtained, recrystallization from a suitable solvent such as ethanol or ethyl acetate can significantly improve purity.[7]
-
-
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 6-Methyl-2-oxoindoline-3-carbaldehyde
Welcome to the technical support center for 6-Methyl-2-oxoindoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound in your laboratory.
I. Understanding the Chemistry: The Vilsmeier-Haack Reaction and Its Implications for Purification
This compound is typically synthesized via the Vilsmeier-Haack formylation of 6-methyloxindole.[1][2] This reaction, while efficient, can present several purification challenges due to the nature of the reagents and potential side reactions. The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile that reacts with the electron-rich oxindole ring to introduce the formyl group.[3][4] Understanding the reaction mechanism is key to anticipating and troubleshooting purification issues.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Problem: The compound "oils out" instead of crystallizing.
-
Causality: "Oiling out" typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[5]
-
Solution:
-
Solvent Selection: Switch to a lower-boiling point solvent in which the compound is soluble when hot and insoluble when cold.
-
Solvent System: Employ a two-solvent system. Dissolve the crude product in a "good" solvent (e.g., ethyl acetate, acetone) and add a "poor" solvent (e.g., hexanes, heptane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[6]
-
Seeding: Introduce a seed crystal of pure this compound to induce crystallization.
-
Problem: Low recovery of purified compound after recrystallization.
-
Causality: This can result from the compound having significant solubility in the cold recrystallization solvent or using an excessive volume of solvent for washing the crystals.[7]
-
Solution:
-
Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the solubility of the product.
-
Minimal Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Solvent Optimization: Re-evaluate the recrystallization solvent to find one with a steeper solubility curve (i.e., high solubility at high temperature and very low solubility at low temperature).
-
Problem: The recrystallized product is still impure.
-
Causality: Co-crystallization of impurities with similar solubility profiles to the desired product can be a significant challenge.
-
Solution:
-
Second Recrystallization: A second recrystallization using the same or a different solvent system may be necessary.
-
Alternative Purification: If co-crystallization persists, an alternative purification method such as column chromatography is recommended to remove the problematic impurities prior to a final recrystallization.[7]
-
Column Chromatography Issues
Problem: Poor separation of the product from impurities on the column.
-
Causality: An inappropriate eluent system, improper column packing, or overloading the column can all lead to poor separation.
-
Solution:
-
TLC Optimization: Before running the column, optimize the eluent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.3 for the product spot, with good separation from all impurity spots.[7] A good starting point for an eluent system is a mixture of hexanes and ethyl acetate.
-
Proper Packing: Ensure the silica gel is packed uniformly as a slurry to avoid channeling.
-
Sample Loading: Load the crude product onto the column in a minimal amount of the eluent or adsorbed onto a small amount of silica gel.
-
Problem: The product elutes with a colored impurity.
-
Causality: The Vilsmeier-Haack reaction can sometimes produce colored byproducts. The target compound itself is often a light yellow to yellow solid.[8]
-
Solution:
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can often resolve compounds with close Rf values.
-
Alternative Adsorbent: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: While a definitive list is not available in the literature for this specific compound, based on the Vilsmeier-Haack reaction mechanism, potential impurities include:
-
Unreacted 6-methyloxindole: The starting material may not have fully reacted.
-
Di-formylated product: The Vilsmeier reagent may react a second time on the aromatic ring, although this is less likely due to the deactivating effect of the first formyl group.
-
Hydrolyzed Vilsmeier reagent byproducts: Residual Vilsmeier reagent can hydrolyze during workup to form dimethylamine hydrochloride and phosphoric acid.
-
Oxidation product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.
Q2: How can I monitor the purity of my compound during purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purity.[7]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve good separation.
-
Visualization: The compound is UV active and can be visualized under a UV lamp at 254 nm.[9] Staining with an oxidizing agent like potassium permanganate can also be used to visualize non-UV active impurities.
Q3: What is a good starting point for a recrystallization solvent?
A3: For aromatic aldehydes, polar protic solvents are often a good starting point.[5]
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate can be effective.[1]
-
Solvent Systems: A mixture of a more polar solvent (like ethyl acetate or acetone) and a nonpolar solvent (like hexanes or heptane) is a versatile option.[1]
Q4: How should I store purified this compound to ensure its stability?
A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place.[10] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C to prevent oxidation of the aldehyde group.[8] Avoid storing solutions for extended periods, especially if they are not buffered, as the compound may be susceptible to pH-dependent degradation.[5]
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, ethyl acetate, toluene, and hexanes) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC (e.g., a mixture of hexanes and ethyl acetate). Aim for an Rf of ~0.3 for the product.[7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
V. Visualization of Key Workflows
Caption: A typical workflow for the purification and analysis of this compound.
VI. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
MedCrave. Forced Degradation Studies. --INVALID-LINK--
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. --INVALID-LINK--
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. --INVALID-LINK--
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. --INVALID-LINK--
-
BenchChem. This compound | CAS 845655-53-0. --INVALID-LINK--
-
International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. --INVALID-LINK--
-
Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. --INVALID-LINK--
-
ResearchGate. Forced Degradation Studies. --INVALID-LINK--
-
ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. --INVALID-LINK--
-
Google Patents. The preparation of 6 methoxycarbonyl, 2 oxoindoline. --INVALID-LINK--
-
Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. --INVALID-LINK--
-
Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. --INVALID-LINK--
-
Lab-Chemicals.Com. This compound, 95%. --INVALID-LINK--
-
Wikipedia. Vilsmeier–Haack reaction. --INVALID-LINK--
-
SciSpace. Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and. --INVALID-LINK--
-
BenchChem. A Comparative Guide to the Validation of Analytical Methods for 6-Morpholinonicotinaldehyde. --INVALID-LINK--
-
PubMed. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. --INVALID-LINK--
-
Thai Science. Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3- carbaldehydes: A Facile CTAB Catalyzed Protocol. --INVALID-LINK--
-
ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. --INVALID-LINK--
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Semantic Scholar. analytical method development and validation: a review. --INVALID-LINK--
-
BenchChem. methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde. --INVALID-LINK--
-
RSC Publishing. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. --INVALID-LINK--
-
BenchChem. Technical Support Center: Refining Purification Methods for 6-methyl-2-(pyridin-4-yl)-1H-indole. --INVALID-LINK--
-
BenchChem. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. --INVALID-LINK--
-
BenchChem. Technical Support Center: Recrystallization of 6-Chloroisoquinoline-1-carbaldehyde. --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. --INVALID-LINK--
-
National Institutes of Health. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. --INVALID-LINK--
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. ajprui.com [ajprui.com]
- 7. US7709502B2 - Substituted 2-(2,6-dioxopiperidin-3-yl)-phthalimides and 1-oxoisoindolines - Google Patents [patents.google.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
identifying and minimizing byproducts in the synthesis of 2-oxoindoline-3-carbaldehydes
Welcome to the technical support center for the synthesis of 2-oxoindoline-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical scaffold in their work. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you optimize your synthetic outcomes, minimize byproduct formation, and ensure reproducible results.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section is structured to address specific problems you may encounter during the synthesis, particularly when using the Vilsmeier-Haack formylation of 2-oxindole, the most prevalent synthetic route.
Question 1: My reaction yields are consistently low or the reaction fails to proceed to completion. What are the primary causes and how can I fix this?
Answer:
Low or no conversion is one of the most common issues and almost always traces back to the integrity of the Vilsmeier reagent or the reactivity of your substrate.
Pillar 1: The Vilsmeier Reagent is Highly Moisture-Sensitive. The formylating agent, a chloroiminium salt also known as the Vilsmeier reagent, is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1] This reagent is readily hydrolyzed by water, which quenches its electrophilicity.
-
Causality: If moisture is present in your DMF, glassware, or atmosphere, the POCl₃ will preferentially react with water, and any formed Vilsmeier reagent will be destroyed before it can react with the 2-oxindole.
-
Troubleshooting Protocol:
-
Reagent Quality: Use freshly opened or distilled POCl₃. Ensure your DMF is anhydrous grade (<50 ppm water) and stored over molecular sieves.
-
Glassware Preparation: Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator before use.
-
Inert Atmosphere: Assemble the reaction setup while hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add POCl₃ dropwise to the anhydrous DMF at 0°C. A mild exotherm is expected. A properly formed reagent solution should be a clear, sometimes pale yellow, homogenous solution or a crystalline slurry. If it becomes cloudy or precipitates uncontrollably, moisture contamination is likely.
-
Pillar 2: Substrate Purity and Reactivity. 2-Oxindole is an electron-rich heterocycle, making it a suitable substrate for electrophilic aromatic substitution like the Vilsmeier-Haack reaction.[2][3] However, its reactivity can be compromised by impurities or substituents.
-
Causality: Impurities in the 2-oxindole starting material can interfere with the reaction. Furthermore, if your 2-oxindole scaffold contains strong electron-withdrawing groups (EWGs), the aromatic ring will be deactivated, making the electrophilic attack by the Vilsmeier reagent less favorable.
-
Troubleshooting Protocol:
-
Verify Starting Material: Confirm the purity of your 2-oxindole via ¹H NMR and melting point. If necessary, recrystallize it from ethanol or an ethanol/water mixture.
-
Adjust for EWGs: If your substrate is deactivated by EWGs, you may need to employ more forcing conditions. This can include increasing the reaction temperature (e.g., from room temperature to 60-80°C) after the addition of the substrate or extending the reaction time.[3] Monitor the reaction progress carefully by TLC to avoid decomposition.
-
Caption: Workflow for diagnosing low-yield reactions.
Question 2: My TLC analysis shows multiple spots, including one that is more polar than my product. What is this common byproduct and how can I prevent it?
Answer:
The presence of multiple products indicates side reactions are occurring. Identifying the structure of these byproducts is key to mitigating their formation.
Pillar 1: Unreacted Starting Material and Dimerization. The most straightforward "byproduct" is unreacted 2-oxindole. If the reaction is sluggish, a significant amount may remain. Another possibility, especially under concentrated conditions or with prolonged heating, is the formation of dimeric or oligomeric species.
Pillar 2: Formation of Isatin and Isatoic Anhydride. A common and often overlooked side reaction is the over-oxidation of the 2-oxindole starting material or the product.
-
Causality: 2-Oxindole can be oxidized at the C3 position to form Isatin (1H-indole-2,3-dione).[4] This can occur if the reaction is exposed to air for extended periods at elevated temperatures or if oxidizing impurities are present. Isatin itself can then undergo further reactions. The oxidation of isatins can also lead to isatoic anhydrides.[4]
-
Troubleshooting Protocol & Minimization:
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the entire process, including the workup phase if possible.
-
Control Temperature: Avoid excessive heating. For most substituted 2-oxindoles, the reaction proceeds smoothly at room temperature or with gentle heating (40-60°C).
-
Purification: These byproducts can typically be separated from the desired 2-oxoindoline-3-carbaldehyde using column chromatography.
-
Caption: Simplified pathways for product and byproduct formation.
Question 3: The reaction workup is difficult, and I get a dark, intractable tar. What causes this and what is the correct workup procedure?
Answer:
Product decomposition during workup is a frequent issue and is typically caused by improper hydrolysis of the intermediate iminium salt.
-
Causality: The Vilsmeier-Haack reaction does not directly produce the aldehyde. It first forms an iminium salt intermediate at the 3-position of the oxindole.[1] This intermediate is stable under the anhydrous reaction conditions but must be hydrolyzed to yield the final aldehyde. Using a strong base (like NaOH or KOH) for hydrolysis can cause polymerization, aldol condensation, or other decomposition pathways, especially given the reactive nature of the aldehyde product.
-
Validated Workup Protocol:
-
Cool the Reaction: After the reaction is complete (as determined by TLC), cool the mixture to 0°C in an ice bath.
-
Controlled Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirring beaker of crushed ice. This hydrolyzes the excess POCl₃ and the iminium salt in a controlled manner.
-
Buffered Hydrolysis: Add a saturated aqueous solution of sodium acetate or sodium bicarbonate slowly until the pH is neutral (~7). This ensures a mild hydrolysis environment and prevents degradation.
-
Product Isolation: The product, 2-oxoindoline-3-carbaldehyde, is often a solid that will precipitate from the aqueous solution. It can be collected by vacuum filtration.
-
Extraction: If the product does not precipitate or to recover dissolved material, extract the aqueous mixture several times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
| Symptom | Potential Cause | Recommended Solution |
| Low/No Yield | Moisture contamination; Impure/deactivated substrate. | Use anhydrous reagents/glassware; verify starting material purity; increase temperature for deactivated substrates. |
| Multiple Spots on TLC | Incomplete reaction; Over-oxidation of starting material. | Increase reaction time; maintain a strict inert atmosphere; control temperature. |
| Formation of Tar | Harsh workup conditions (e.g., strong base). | Quench reaction mixture on ice and use a buffered solution (e.g., sat. NaOAc) for hydrolysis. |
| Reaction is Exothermic | Normal for Vilsmeier reagent formation. | Add POCl₃ dropwise to DMF at 0°C to control the exotherm. |
Table 1: Troubleshooting Summary for 2-Oxoindoline-3-carbaldehyde Synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of 2-oxindole:DMF:POCl₃? While this can be substrate-dependent, a generally effective starting point is a ratio of 1 equivalent of 2-oxindole to 1.5-2.0 equivalents of POCl₃ . The DMF is typically used as the solvent, so it is in large excess. Using a slight excess of the Vilsmeier reagent ensures complete conversion of the starting material.
Q2: Can I use other formylating agents? The Vilsmeier-Haack reaction is the most common and direct method.[5] Other methods for synthesizing indole-3-carbaldehydes exist, but they are often less direct for the 2-oxindole core. For instance, oxidation of 3-methyl-2-oxindole is a possibility but requires an additional synthetic step. The Vilsmeier-Haack remains the industry and academic standard for its efficiency.[6]
Q3: What is the best way to purify the final product? If the product precipitates as a clean solid after workup, recrystallization from a solvent like ethanol, isopropanol, or ethyl acetate is often sufficient. If the crude product is an oil or contains significant impurities, column chromatography on silica gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50).
Q4: How can I confirm the structure of my product? Standard characterization techniques are sufficient:
-
¹H NMR: Look for the characteristic aldehyde proton singlet, typically downfield between δ 9-11 ppm. You should also see the disappearance of the C3-protons of the 2-oxindole starting material (a singlet around δ 3.5 ppm).
-
¹³C NMR: The aldehyde carbon will appear around δ 180-190 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde will be present around 1690-1710 cm⁻¹, in addition to the lactam carbonyl stretch.[7]
-
Mass Spectrometry: To confirm the molecular weight.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. journals.irapa.org [journals.irapa.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ijsr.net [ijsr.net]
troubleshooting guide for the synthesis of 6-Methyl-2-oxoindoline-3-carbaldehyde
Technical Support Center: Synthesis of 6-Methyl-2-oxoindoline-3-carbaldehyde
Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial intermediate in medicinal chemistry, notably as a precursor for various kinase inhibitors.[1] The most common and efficient synthetic route is the Vilsmeier-Haack formylation of 6-methyl-2-oxindole.[2][3][4] This guide is structured in a question-and-answer format to directly address specific challenges you may encounter during this procedure, providing not just solutions but also the underlying chemical reasoning to empower your research.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows no product formation or very low conversion by TLC. What are the likely causes?
Answer: Failure to form the desired product typically points to three critical areas: the integrity of the Vilsmeier reagent, the reactivity of your starting material, or suboptimal reaction conditions.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in this reaction.[3][5][6] It is formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7]
-
Cause: The reagent is highly sensitive to moisture. Old or improperly stored POCl₃ may have hydrolyzed, and DMF must be anhydrous. The reagent should be prepared fresh at low temperatures (typically 0 °C) to prevent decomposition.[8]
-
Solution: Use freshly distilled or a new, sealed bottle of POCl₃. Ensure your DMF is anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon). When preparing the reagent, add POCl₃ dropwise to chilled DMF with vigorous stirring and allow it to stir for a sufficient time (e.g., 30-60 minutes at 0 °C) before adding the substrate.[9]
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which requires an electron-rich substrate for efficient reaction.[6][10] While 6-methyl-2-oxindole is sufficiently activated, its purity is paramount.
-
Cause: Impurities in the 6-methyl-2-oxindole starting material can interfere with the reaction.
-
Solution: Confirm the purity of your starting material by NMR or melting point. If necessary, recrystallize the 6-methyl-2-oxindole before use.
-
-
Reaction Temperature: Temperature control is crucial for both the formation of the Vilsmeier reagent and the subsequent formylation.
-
Cause: While reagent formation requires low temperatures, the formylation step itself may need heating to proceed at a reasonable rate.[9] However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[8]
-
Solution: After adding the substrate to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature to 40-60 °C and continue monitoring.[9][11]
-
Q2: My final product is a dark, tarry substance instead of the expected solid. How can I fix this?
Answer: The formation of a dark, resinous material is a common issue in Vilsmeier-Haack reactions and usually indicates decomposition or polymerization side reactions.
-
Cause 1: Overheating: The most frequent cause is excessive heat. The iminium salt intermediate is reactive and can polymerize or decompose if the temperature is too high or if heating is prolonged.
-
Troubleshooting: Maintain strict temperature control. Use a water or oil bath for uniform heating. If the protocol suggests heating, do so incrementally while monitoring the reaction by TLC. The goal is to find the minimum temperature required for a clean, complete reaction.
-
-
Cause 2: Incorrect Stoichiometry: An incorrect ratio of reagents can lead to side products. A large excess of the Vilsmeier reagent can sometimes promote unwanted side reactions.
-
Troubleshooting: Carefully control the stoichiometry. While a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion, a large excess should be avoided.[8]
-
-
Cause 3: Work-up Procedure: The quenching and hydrolysis step is highly exothermic and can cause degradation if not controlled.
-
Troubleshooting: Perform the reaction quench by pouring the reaction mixture slowly onto crushed ice or into a vigorously stirred, ice-cold aqueous solution of a base like sodium acetate or sodium hydroxide.[7] This dissipates heat and facilitates the controlled hydrolysis of the intermediate iminium salt to the final aldehyde.
-
Q3: I'm seeing multiple spots on my TLC plate. What are these impurities and how can I remove them?
Answer: The presence of multiple spots on TLC indicates a mixture of compounds. Identifying these is key to optimizing the reaction and purification.
-
Spot 1: Unreacted Starting Material: Usually has a different Rf value than the product. If a significant amount remains, it points to the issues described in Q1 (low conversion).
-
Spot 2: Desired Product (this compound): This is your target compound.
-
Spot 3: Potential Side Products:
-
Di-formylated or Chlorinated Species: Under harsh conditions, other positions on the ring could react, or chlorination may occur. A recent study on oxindole highlighted the synthesis of 2-halo-3-formylindoles under specific Vilsmeier-Haack conditions.[12]
-
Indole Trimers: In some Vilsmeier-type reactions with indoles, the formation of indole trimers has been observed as a side reaction.[13]
-
Purification Strategy:
-
Recrystallization: The crude product, once isolated after aqueous work-up, can often be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate. This is effective at removing small amounts of impurities.[14]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the most effective method for separating the desired product from starting material and side products. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
| Compound | Typical Rf Value (3:7 Ethyl Acetate:Hexane) |
| 6-methyl-2-oxindole (Starting Material) | ~0.5 |
| This compound (Product) | ~0.3 |
| Highly Polar Impurities (Baseline) | ~0.0 |
Note: Rf values are approximate and can vary based on the exact TLC plate and solvent conditions.
Experimental Protocols & Visualizations
Standard Protocol for Synthesis
This protocol is a generalized procedure and should be adapted based on laboratory observations.
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes.
-
Formylation: Dissolve 6-methyl-2-oxindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is slow, heat the mixture to 50-60 °C and continue stirring until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a large excess of crushed ice containing sodium acetate (5-6 equivalents).[7] A precipitate should form. Stir the slurry for 30-60 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether. The crude product can be further purified by recrystallization from ethanol.
Reaction Mechanism & Troubleshooting Workflow
The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich oxindole ring.
A logical approach to troubleshooting is essential for efficiently resolving experimental issues.
References
- 1. This compound|CAS 845655-53-0 [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. ijsr.net [ijsr.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions during the formylation of oxindoles
Welcome to the Technical Support Center for the formylation of oxindoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic transformation. Our focus is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental parameters.
Introduction
The introduction of a formyl group onto the oxindole scaffold is a key step in the synthesis of a wide array of biologically active compounds and pharmaceutical intermediates. The Vilsmeier-Haack reaction is the most commonly employed method for this transformation, offering a versatile and efficient route to 3-formyloxindoles. However, like any chemical reaction, it is not without its challenges. This guide will walk you through the most common side reactions, providing you with the knowledge to troubleshoot and optimize your experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic side reaction during the Vilsmeier-Haack formylation of oxindoles?
A1: The most frequently encountered and significant side reaction is the formation of a 2-halo-3-formylindole, most commonly 2-chloro-3-formylindole when using phosphorus oxychloride (POCl₃) as the activating agent.[1] This occurs because the oxindole tautomerizes to its enol form, which is then formylated and subsequently halogenated by the Vilsmeier reagent.
Q2: I observe a significant amount of a chlorinated byproduct in my reaction. How can I minimize its formation?
A2: Minimizing the formation of 2-chloro-3-formylindole requires careful control of the reaction conditions. Key strategies include:
-
Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent (formed from POCl₃ and DMF). An excess of the reagent can promote the halogenation side reaction.
-
Temperature: Maintain a low reaction temperature, typically between 0°C and room temperature. Higher temperatures can accelerate the formation of the chlorinated byproduct.[2]
-
N-Protection: Protecting the nitrogen of the oxindole, for example with a Boc group, can influence the reaction pathway and in some cases, facilitate the desired C3-formylation while allowing for the synthesis of the halo-formylindoles under specific conditions.[1]
Q3: My reaction is giving a low yield of the desired 3-formyloxindole. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Side reactions: The formation of byproducts, particularly 2-chloro-3-formylindole, will consume your starting material and reduce the yield of the desired product.
-
Work-up issues: Improper work-up can lead to product loss. Ensure that the hydrolysis of the intermediate iminium salt is complete and that the extraction procedure is efficient.
-
Reagent quality: The purity of your reagents, especially DMF, is crucial. Old or impure DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.
Q4: Can di-formylation occur during the formylation of oxindoles?
A4: While less common than haloformylation, di-formylation is a potential side reaction, especially with highly activated oxindole substrates or when using a large excess of the Vilsmeier reagent.[3] This can lead to the formation of products with formyl groups at both the C3 position and potentially on the aromatic ring. Careful control of stoichiometry is the primary method to avoid this.
Q5: Is N-formylation a competing side reaction?
A5: N-formylation of the oxindole nitrogen is a possible side reaction, particularly if the C3 position is sterically hindered or if the reaction conditions favor reaction at the nitrogen atom.[4] However, in most cases, the C3-formylation is the kinetically and thermodynamically favored pathway for unsubstituted oxindoles.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the formylation of oxindoles using the Vilsmeier-Haack reaction.
Problem 1: Low or No Yield of 3-Formyloxindole
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent | Prepare the Vilsmeier reagent fresh for each reaction. Ensure that the DMF is anhydrous and of high purity. The reaction between DMF and POCl₃ is exothermic; a lack of heat evolution may indicate a problem with the reagents. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC. If the starting material is still present after the initial reaction time, consider extending the reaction time or slowly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[2] |
| Poor Substrate Reactivity | For electron-deficient oxindoles, a higher temperature or a larger excess of the Vilsmeier reagent may be necessary. However, this must be balanced against the increased risk of side reactions. |
| Product Lost During Work-up | Ensure complete hydrolysis of the intermediate by quenching the reaction with a sufficient amount of ice-cold water or a basic solution. Optimize your extraction protocol to ensure all of the product is recovered from the aqueous layer. |
Problem 2: Presence of a Significant Amount of 2-Chloro-3-formylindole
| Potential Cause | Recommended Solution |
| Excess Vilsmeier Reagent | Carefully control the stoichiometry of POCl₃. A molar ratio of 1.1 to 1.5 equivalents of POCl₃ relative to the oxindole is a good starting point. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Maintaining a low temperature throughout the addition of reagents and the course of the reaction is critical.[2] |
| Prolonged Reaction Time | Monitor the reaction by TLC and quench the reaction as soon as the starting material is consumed to minimize the formation of the chlorinated byproduct. |
| Solvent Effects | While DMF is the standard solvent for generating the Vilsmeier reagent, the choice of co-solvent for the oxindole can sometimes influence the reaction outcome. Consider using a non-polar co-solvent. |
Problem 3: Difficulty in Separating 3-Formyloxindole from Byproducts
| Potential Cause | Recommended Solution |
| Similar Polarity of Products | 3-Formyloxindole and 2-chloro-3-formylindole can have similar polarities, making their separation by column chromatography challenging. |
| Chromatography Conditions | Optimize your column chromatography conditions. A shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) can improve separation. Using a different stationary phase, such as alumina, could also be beneficial.[5] |
| Recrystallization | If chromatography is not effective, recrystallization from a suitable solvent system may be a viable purification method. |
Reaction Mechanisms and Workflows
To provide a clearer understanding of the chemical transformations and troubleshooting logic, the following diagrams have been generated.
Caption: Mechanism of Vilsmeier-Haack C3-Formylation of Oxindole.
Caption: Side reaction pathway to 2-Chloro-3-formylindole.
Caption: Troubleshooting workflow for oxindole formylation.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Oxindole
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the internal temperature does not rise above 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.
-
Formylation Reaction: Dissolve the oxindole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add the oxindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or as determined by TLC monitoring. The reaction progress can be followed by observing the disappearance of the oxindole spot and the appearance of the product spot on the TLC plate.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
strategies to enhance the stability of 6-Methyl-2-oxoindoline-3-carbaldehyde
Introduction
Welcome to the technical support guide for 6-Methyl-2-oxoindoline-3-carbaldehyde (CAS 845655-53-0). This versatile synthetic intermediate is prized for its reactive aldehyde group and the privileged oxindole core, making it a valuable building block in medicinal chemistry and drug discovery.[1] However, the very reactivity that makes this compound useful also contributes to its inherent instability. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting advice, and detailed protocols to enhance the stability and ensure the integrity of this compound throughout its storage and application.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in a direct question-and-answer format.
Q1: My solid sample of this compound has changed color (e.g., yellowing or browning), and TLC analysis shows new, more polar spots. What is happening?
A: This is a classic sign of degradation. The aldehyde group is highly susceptible to oxidation and other reactions, especially when exposed to air, light, or trace impurities. The primary degradation pathways include:
-
Oxidation: The aldehyde group (–CHO) is easily oxidized to the corresponding carboxylic acid (–COOH).[2] This is one of the most common degradation routes for aldehydes and is accelerated by atmospheric oxygen.[3] The resulting carboxylic acid is significantly more polar, which would explain the new spots with lower Rf values on a normal-phase TLC plate.
-
Dimerization/Polymerization: Aldehydes can undergo self-condensation reactions (such as aldol-type additions) or polymerization, particularly in the presence of acidic or basic catalysts, or even upon prolonged storage.[3] These reactions lead to higher molecular weight byproducts, which can contribute to discoloration and sample impurity.
-
Photodecomposition: The oxindole core is a chromophore that can absorb light. Prolonged exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
Below is a diagram illustrating the most common degradation pathway.
Caption: Primary degradation pathways for this compound.
Q2: What are the definitive best practices for storing this compound to ensure maximum long-term stability?
A: Proper storage is the most critical factor in preserving the integrity of this reactive aldehyde. Based on supplier recommendations and best practices for handling air-sensitive compounds, the following conditions are mandatory.[1][4][5]
| Condition | Solid (As Supplied) | In Solution (Stock) | Rationale |
| Temperature | -20°C is strongly recommended. [1][5] | -20°C or below. | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen). [4][6] | Inert gas (Argon or Nitrogen). | Prevents oxidation by displacing atmospheric oxygen.[3] |
| Container | Tightly sealed vial, preferably amber glass. | Tightly sealed vial with a PTFE-lined cap. | Prevents moisture and air ingress; amber glass protects from light. |
| Light | Store in the dark. | Store in the dark. | Prevents photodecomposition. |
| Handling | Use only in an inert atmosphere glovebox or with brief exposure to air for weighing. | Prepare solutions using anhydrous solvents and inert gas techniques (e.g., Schlenk line). | Minimizes exposure to atmospheric oxygen and moisture. |
Pro-Tip: After receiving the compound, if the original container is large, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire batch to air and moisture each time a sample is needed.[7]
Q3: I need to run a reaction over 24 hours. Which solvent should I use for my stock solution, and how can I maintain stability in the reaction mixture?
A: Solvent choice is critical. Avoid protic solvents like methanol or ethanol for storage, as they can reversibly form hemiacetals.[2]
-
Recommended Solvents: High-purity, anhydrous, and de-gassed aprotic solvents are your best choice. Examples include:
-
Tetrahydrofuran (THF)
-
Dioxane
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
-
In-Process Stability Strategy:
-
Use Freshly Prepared Solutions: Do not store the compound in solution for extended periods unless absolutely necessary. Prepare the solution immediately before use.
-
Maintain an Inert Atmosphere: Run your reaction under a continuous blanket of nitrogen or argon.
-
Control Temperature: If your reaction conditions permit, running at a lower temperature will slow the rate of degradation.
-
Consider Additives (Use with Caution): For reactions sensitive to oxidation, adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can sometimes be beneficial. However, this must be tested as it could interfere with your desired reaction.
-
Q4: My synthesis requires a step that will destroy the aldehyde (e.g., using a strong nucleophile or reducing agent). How can I temporarily protect it?
A: The most reliable method for protecting an aldehyde is to convert it into an acetal , typically a cyclic acetal, which is stable under basic, organometallic, and reductive conditions.[8] The protection is reversible, allowing you to regenerate the aldehyde later.
-
Mechanism: You can react this compound with a diol, such as ethylene glycol or propylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) to form a stable 1,3-dioxolane ring.[8][9]
-
Deprotection: The acetal is easily removed, regenerating the aldehyde, by treatment with aqueous acid (e.g., dilute HCl, acetic acid).
See Protocol 2 for a detailed experimental procedure and the workflow diagram below.
References
- 1. This compound|CAS 845655-53-0 [benchchem.com]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. web.stanford.edu [web.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. wcu.edu [wcu.edu]
- 7. vumc.org [vumc.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Stabilization of Aldehydes as Propylene Glycol Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 6-Methyl-2-oxoindoline-3-carbaldehyde
Welcome to the technical support center for 6-Methyl-2-oxoindoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this versatile chemical intermediate. As a compound featuring the privileged oxindole core, its use in synthesizing novel bioactive molecules is significant.[1] However, its unique structure can present challenges in finding suitable organic solvents for various experimental workflows. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.
I. Understanding the Solubility Profile of this compound
The solubility of a compound is dictated by its molecular structure. This compound possesses a polar oxoindoline core, a reactive aldehyde group, and a nonpolar methyl group on the aromatic ring. This combination of polar and nonpolar functionalities results in a nuanced solubility profile.
Based on the principle of "like dissolves like," we can predict its general solubility behavior:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): The polar nature of the oxoindoline and aldehyde groups suggests good solubility in these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The oxygen and nitrogen atoms can act as hydrogen bond acceptors, indicating potential solubility.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of polar functional groups is likely to limit solubility in these solvents.[2]
While aldehydes and ketones are generally soluble in organic solvents, the specific structure of this compound, with its relatively rigid and planar oxoindoline core, can lead to lower than expected solubility due to strong intermolecular forces in the solid state.[3][4][5][6]
II. Troubleshooting Guide: Addressing Poor Solubility
This section provides a systematic approach to resolving solubility issues encountered during your experiments.
Initial Assessment and Solvent Screening
The first step in troubleshooting is to systematically screen a range of solvents with varying polarities.
Problem: this compound does not dissolve in my chosen organic solvent at the desired concentration.
Solution Workflow:
Caption: Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Steps
1. Systematic Solvent Screening Protocol:
-
Objective: To identify a suitable solvent or solvent system for this compound.
-
Materials:
-
This compound
-
Vials with caps
-
A selection of organic solvents (see table below)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
-
Procedure:
-
Weigh a small, consistent amount of the compound (e.g., 5 mg) into a series of vials.
-
Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.
-
Vortex each vial for 30 seconds.
-
Observe and record the initial solubility at room temperature.
-
If not fully dissolved, stir the mixtures at room temperature for 1 hour and re-evaluate.
-
For promising solvents where the compound is partially soluble, gently warm the mixture (e.g., to 40-50 °C) with stirring to assess the effect of temperature. Caution: Ensure proper ventilation and be aware of the boiling points of the solvents.
-
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High: These solvents are generally effective at dissolving polar compounds with hydrogen bond acceptors. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High: The ability to act as hydrogen bond donors and acceptors should facilitate dissolution. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate: These solvents have some polar character and can be effective. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate: The polarity of the carbonyl group in these solvents can aid in dissolving the compound.[3][5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate: Solubility will depend on the balance of polar and nonpolar interactions. |
| Nonpolar | Toluene, Hexane | Low to Insoluble: The polar nature of the oxoindoline and aldehyde groups will likely limit solubility in these solvents.[2] |
2. Co-solvency:
-
Principle: Using a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble but which is required for the reaction) can significantly improve overall solubility.[7][8]
-
Protocol:
-
Dissolve the this compound in a minimal amount of a good solvent (e.g., DMSO or DMF).
-
Slowly add the desired reaction solvent (the "poor" solvent) to the solution while stirring.
-
Observe for any precipitation. If precipitation occurs, add a small amount more of the good solvent until the solution is clear.
-
This approach is particularly useful for reactions where the primary solvent is not ideal for solubility but is necessary for the reaction conditions.
-
3. Temperature Adjustment:
-
Principle: For many compounds, solubility increases with temperature.
-
Procedure:
-
Create a suspension of the compound in the desired solvent.
-
Gently warm the mixture while stirring. Use a water bath or oil bath for controlled heating.
-
Monitor the dissolution. Be careful not to exceed the boiling point of the solvent or the decomposition temperature of the compound.
-
III. Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common solvents like ethanol, despite being a polar molecule?
A1: While the molecule has polar functional groups, the planar and rigid oxindole ring system can lead to strong crystal lattice energy in the solid state. This means that a significant amount of energy is required to break the intermolecular forces holding the crystal together, which may not be overcome by the solvation energy provided by solvents like ethanol.
Q2: I have dissolved the compound in DMSO, but my reaction is not proceeding as expected. Could the solvent be the issue?
A2: Yes, while DMSO is an excellent solvent for solubility, it is not always inert. Its high boiling point can make product isolation difficult, and it can sometimes interfere with certain reaction mechanisms. If you suspect solvent interference, consider using a co-solvent approach to minimize the amount of DMSO used or screen for alternative polar aprotic solvents like DMF or NMP.
Q3: Can I use sonication to aid dissolution?
A3: Yes, sonication can be a useful technique to accelerate the dissolution process. The high-frequency sound waves can help to break up solid aggregates and increase the interaction between the solvent and the compound. However, be mindful of potential temperature increases during sonication and the stability of your compound under these conditions.
Q4: Are there any structural analogs I can look at for solubility guidance?
A4: Yes, looking at the solubility of similar oxoindoline or indole-3-carbaldehyde derivatives can provide valuable insights. For instance, related compounds have been synthesized and studied, and their experimental procedures may specify suitable solvents.[10][11][12] The general principles of solubility for aldehydes and ketones also apply.[3][4][5][6][13]
Q5: What are some advanced techniques if the above methods fail?
A5: For particularly challenging cases, especially in formulation development, advanced techniques can be employed. These include the use of solid dispersions, where the compound is dispersed in a polymer matrix, or nanotechnology approaches to create nanosuspensions.[7][14][15] These methods increase the surface area of the compound, which can enhance the dissolution rate.[7]
IV. Experimental Workflow for Solubility Determination
For quantitative analysis, a standardized experimental protocol is essential.
Caption: Workflow for quantitative solubility determination.
Step-by-Step Protocol for Quantitative Solubility Measurement
-
Prepare a Calibration Curve:
-
Accurately prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (one in which it is freely soluble).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration and determine the equation of the line (y = mx + c).
-
-
Prepare Saturated Solutions:
-
Add an excess amount of the compound to vials containing a known volume of the test solvents. Ensure there is undissolved solid remaining.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibrate the Samples:
-
Place the vials in a shaker or on a stirrer at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with the same solvent to bring the absorbance into the range of the calibration curve.
-
-
Measure and Calculate Solubility:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.
-
By following these troubleshooting guides and experimental protocols, researchers can effectively address the solubility challenges of this compound and proceed with their synthetic and developmental workflows with greater confidence.
V. References
-
Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. --INVALID-LINK--
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. --INVALID-LINK--
-
Chemistry LibreTexts. (2022, August 11). 12.11: Properties of Aldehydes and Ketones. --INVALID-LINK--
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
BenchChem. (n.d.). This compound. --INVALID-LINK--
-
Chemguide. (n.d.). An introduction to aldehydes and ketones. --INVALID-LINK--
-
SINFOO. (n.d.). This compound. --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. --INVALID-LINK--
-
University of Sri Jayewardenepura. (n.d.). Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. --INVALID-LINK--
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. --INVALID-LINK--
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Improving solubility – a close look at available approaches. --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. --INVALID-LINK--
-
ChemicalBook. (2025, July 24). Methyl 2-oxoindole-6-carboxylate. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents. --INVALID-LINK--
-
BenchChem. (n.d.). Solubility Profile of Mesitaldehyde in Organic Solvents: A Technical Guide. --INVALID-LINK--
-
Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. --INVALID-LINK--
-
Royal Society of Chemistry. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. --INVALID-LINK--
References
- 1. This compound|CAS 845655-53-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. 845655-53-0|this compound|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 12. tdcommons.org [tdcommons.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
effect of temperature and reaction time on the purity of 6-Methyl-2-oxoindoline-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 6-Methyl-2-oxoindoline-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical effects of temperature and reaction time on product purity. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 6-methyloxindole.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the Vilsmeier-Haack formylation of 6-methyloxindole?
A1: Temperature is arguably the most critical parameter in this synthesis, influencing reaction rate, selectivity, and the stability of both the Vilsmeier reagent and the reaction intermediates. The process can be divided into two temperature-sensitive stages:
-
Formation of the Vilsmeier Reagent: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium salt, is highly exothermic.[1][2] This step must be performed at low temperatures, typically 0-5 °C , to prevent uncontrolled temperature spikes that can lead to reagent decomposition and the formation of impurities.[3]
-
Formylation of 6-Methyloxindole: Once the reagent is formed, the introduction of the 6-methyloxindole substrate is also temperature-controlled. Maintaining a low temperature (initially 0 °C, then allowing a slow warm-up to room temperature) helps control the rate of the electrophilic aromatic substitution.[3][4] Higher temperatures can significantly decrease the purity of the final product by promoting side reactions.[3]
Q2: How does varying the reaction time impact the purity of this compound?
A2: Reaction time is directly correlated with conversion and the potential for byproduct formation. Insufficient reaction time will lead to incomplete conversion of the 6-methyloxindole starting material, which can complicate purification. Conversely, prolonged reaction times, even at optimal temperatures, can lead to the formation of undesired byproducts.[3] The key is to halt the reaction once the consumption of the starting material is complete. Therefore, active monitoring of the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal endpoint, which is typically between 2 to 7 hours.[3][5]
Q3: What are the most common impurities and byproducts I should expect, and how do they form?
A3: The primary impurities arise from side reactions promoted by non-optimal conditions:
-
Unreacted 6-Methyloxindole: Results from insufficient reaction time or a sub-stoichiometric amount of the Vilsmeier reagent.
-
Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent, especially at elevated temperatures. This can lead to the formation of chlorinated oxindole species, which are often difficult to separate from the desired product.[3]
-
Over-formylation Products: Although less common for the C3-position of oxindole, highly activated substrates can sometimes undergo multiple formylations if an excess of the Vilsmeier reagent is used or if the reaction time is excessively long.[3]
-
Polymeric/Tarry Materials: These can form if the reaction temperature is too high, leading to the decomposition of the product or intermediates.[6]
Q4: My reaction yields are consistently low. What are the likely causes?
A4: Low yields can stem from several factors:
-
Reagent Quality: The purity of your reagents is paramount. POCl₃ should be fresh and colorless. DMF must be anhydrous; old bottles of DMF can absorb water and decompose into dimethylamine and formic acid, which will inhibit the formation of the Vilsmeier reagent.[7]
-
Incomplete Hydrolysis: The reaction produces an iminium salt intermediate which must be hydrolyzed during the work-up to yield the final aldehyde.[2][5] Inefficient quenching and hydrolysis (e.g., insufficient water or improper pH) will result in a low yield of the desired product.
-
Thermal Instability: The Vilsmeier reaction can be thermally hazardous, and intermediates may be unstable.[1][8] Poor temperature control can lead to decomposition pathways that consume your material.
-
Sub-optimal Stoichiometry: The molar ratio of POCl₃ and DMF to the 6-methyloxindole substrate is crucial. A common starting point is a 1.5:1 ratio of the Vilsmeier reagent to the substrate.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Multiple Spots on TLC | 1. Reaction temperature was too high. 2. Reaction time was too long. 3. Impure or wet DMF/POCl₃. | 1. Maintain strict temperature control (0-5 °C) during reagent formation and initial reaction. 2. Monitor the reaction closely by TLC and quench immediately upon consumption of starting material. 3. Use freshly opened or distilled reagents. Ensure DMF is anhydrous. |
| Dark Red or Black Reaction Mixture | 1. Decomposition of reagents or product due to excessive heat. 2. Polymerization side reactions. | 1. Ensure efficient cooling and stirring throughout the reaction. 2. Add reagents dropwise to manage the exothermic nature of the reaction.[6] 3. Minimize reaction time. |
| No Reaction or Incomplete Conversion | 1. Inactive Vilsmeier reagent (due to moisture in DMF). 2. Insufficient amount of Vilsmeier reagent. 3. Reaction temperature is too low to initiate the reaction. | 1. Use anhydrous DMF. 2. Re-evaluate stoichiometry; consider using a slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents). 3. After initial addition at 0 °C, allow the mixture to slowly warm to room temperature.[5] |
| Difficult Product Isolation / Oily Product | 1. Incomplete hydrolysis of the iminium salt intermediate. 2. Presence of persistent impurities. | 1. Ensure the reaction is properly quenched in a large volume of ice-water, followed by neutralization (e.g., with NaOAc or NaHCO₃) to facilitate precipitation.[3][5] 2. Attempt trituration of the crude product with a non-polar solvent (e.g., hexane or ether) to induce crystallization.[6] |
Data Summary: Effect of Temperature and Time on Purity
The following table provides a conceptual summary of expected outcomes based on reaction parameters. Purity is estimated based on typical results for Vilsmeier-Haack reactions on activated heterocyclic systems.
| Temperature (°C) | Reaction Time (hours) | Expected Conversion | Estimated Purity (%) | Primary Byproducts |
| 0 → 25 | 1 | Low-Medium | >90% | Unreacted Starting Material |
| 0 → 25 | 4 | High | ~95% | Minor impurities |
| 0 → 25 | 12 | Complete | <85% | Degradation/Polymeric materials |
| 40 | 2 | High | <90% | Chlorinated species, minor decomposition |
| 60 | 2 | Complete | <75% | Significant chlorinated species, decomposition products |
Visualized Workflows and Mechanisms
Reaction Mechanism
References
Validation & Comparative
A Comparative Guide to the Synthesis and Spectroscopic Validation of 6-Methyl-2-oxoindoline-3-carbaldehyde
This guide provides an in-depth analysis of the synthesis of 6-Methyl-2-oxoindoline-3-carbaldehyde, a key building block in medicinal chemistry.[1] We will focus on the prevalent Vilsmeier-Haack formylation method, offering a detailed protocol and a comprehensive validation of the final product using a suite of spectroscopic techniques. Furthermore, this guide will objectively compare this established method with alternative synthetic strategies, providing researchers with the critical data needed to make informed decisions for their specific applications.
The oxindole core is a privileged structure found in numerous bioactive molecules and natural products, making its derivatives highly valuable in drug discovery.[1] Specifically, the introduction of a reactive aldehyde group at the C3 position, as in this compound, opens up a vast chemical space for derivatization, enabling the construction of complex molecular architectures such as Schiff bases and thiosemicarbazones with potential anticancer and antimicrobial activities.[1]
Primary Synthesis Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The oxindole ring system, particularly the enamine-like character of the C3 position, is sufficiently activated to undergo electrophilic substitution by the Vilsmeier reagent.
Causality of Method Selection: The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency, use of cost-effective reagents (phosphorus oxychloride and dimethylformamide), and generally mild reaction conditions suitable for functionalized substrates.[3] The reaction proceeds via the in-situ formation of the electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich C3 position of the 6-methyl-2-oxindole substrate.[5][6] A subsequent aqueous workup hydrolyzes the resulting iminium salt to afford the desired aldehyde.[6]
Reaction Mechanism: Vilsmeier-Haack Formylation
The mechanism involves two primary stages: the formation of the Vilsmeier reagent and the electrophilic substitution on the oxindole ring.
Caption: Mechanism of the Vilsmeier-Haack formylation of 6-methyl-2-oxindole.
Experimental Protocol & Spectroscopic Validation
A self-validating workflow ensures that the identity and purity of the synthesized compound are confirmed at the end of the process. This involves a robust synthetic protocol followed by rigorous analysis.
Experimental Workflow Diagram
Caption: Workflow for synthesis, purification, and validation.
Detailed Synthesis Protocol
-
Reagent Preparation: To 10 mL (0.13 mol) of N,N-dimethylformamide (DMF), cooled in an ice bath to 0°C, slowly add 12 mL (0.13 mol) of phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
Reaction: After the addition is complete, add 5.0 g (0.034 mol) of 6-methyl-2-oxindole portion-wise to the stirred Vilsmeier reagent.
-
Heating: Once the addition is complete, heat the reaction mixture in a water bath at 60-70°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, carefully pour the reaction mixture into 200 mL of crushed ice with vigorous stirring.
-
Isolation: Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid product, wash thoroughly with cold water, and dry under a vacuum.
-
Purification: Recrystallize the crude product from ethyl acetate to yield pure this compound.
Spectroscopic Data and Validation
The structural confirmation of the synthesized product is achieved by comparing the experimental data with expected values derived from known literature on similar compounds. The molecular formula is C₁₀H₉NO₂, corresponding to a molecular weight of 175.18 g/mol .[7][8][9]
| Spectroscopic Technique | Expected Signal / Value | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0-10.5 (s, 1H) | Aldehyde proton (-CHO) |
| δ 8.5-9.5 (br s, 1H) | Amide proton (-NH) | |
| δ 7.5-7.8 (s, 1H) | Aromatic proton (H-7) | |
| δ 7.0-7.2 (d, 1H) | Aromatic proton (H-4) | |
| δ 6.8-7.0 (d, 1H) | Aromatic proton (H-5) | |
| δ 3.5-3.8 (s, 1H) | Methine proton at C3 | |
| δ 2.3-2.5 (s, 3H) | Methyl protons (-CH₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185-190 | Aldehyde Carbonyl (C=O) |
| δ 170-175 | Amide Carbonyl (C=O) | |
| δ 140-145 | Aromatic Quaternary Carbon (C-7a) | |
| δ 135-140 | Aromatic Quaternary Carbon (C-6) | |
| δ 120-135 | Aromatic CH Carbons (C-4, C-5, C-7) | |
| δ 110-115 | Aromatic Quaternary Carbon (C-3a) | |
| δ 50-55 | Methine Carbon (C-3) | |
| δ 20-22 | Methyl Carbon (-CH₃) | |
| IR Spectroscopy (KBr, cm⁻¹) | ~3200-3300 | N-H stretch (amide) |
| ~2800, ~2700 | C-H stretch (aldehyde) | |
| ~1710-1730 | C=O stretch (amide lactam) | |
| ~1670-1690 | C=O stretch (aldehyde) | |
| Mass Spectrometry (EI) | m/z 175 (M⁺) | Molecular ion peak |
| m/z 146 | [M-CHO]⁺ fragment |
Comparison with Alternative Synthesis Methods
While the Vilsmeier-Haack reaction is highly effective, other methods for synthesizing 3-formyl oxindoles or related structures exist. Understanding these alternatives provides a broader context for process development and optimization.
| Method | Description | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | Electrophilic formylation of 6-methyl-2-oxindole using POCl₃/DMF.[2][4] | High yields, reliable, cost-effective reagents, well-documented. | Uses caustic POCl₃; workup can be challenging; stoichiometric reagents required.[10] |
| Reimer-Tiemann Reaction | Ortho-formylation of phenols using chloroform in a basic solution. This could be adapted for the oxindole nucleus. | Avoids phosphorus reagents. | Often results in low yields and mixtures of isomers; harsh basic conditions. |
| Duff Reaction | Formylation of activated aromatic compounds using hexamethylenetetramine (urotropine) in acidic conditions. | One-pot procedure. | Generally lower yields than Vilsmeier-Haack; limited to highly activated substrates. |
| Tandem Reduction-Cyclization | Starting from a di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate, a tandem reduction of the nitro group followed by lactamization can form the oxindole core.[11] A precursor with the aldehyde functionality could potentially be used. | Builds the heterocyclic core; can introduce substituents at C3. | Multi-step synthesis; may require catalytic hydrogenation or metal reductants. |
| Hydrolysis of Indoleninyl Halides | Dearomatization of a 2-haloindole precursor can create an indoleninyl halide, which can be hydrolyzed to a spirocyclic oxindole.[12] | Provides access to complex spirocyclic structures. | Requires specialized starting materials; may not be a direct route to the target molecule. |
References
- 1. This compound|CAS 845655-53-0 [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. ijsr.net [ijsr.net]
- 5. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. sinfoochem.com [sinfoochem.com]
- 10. researchgate.net [researchgate.net]
- 11. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 12. pubs.acs.org [pubs.acs.org]
comparative study of the anticancer activity of 6-Methyl-2-oxoindoline-3-carbaldehyde and 5-fluoro-2-oxoindoline-3-carbaldehyde derivatives
The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities.[1][2] Its derivatives have garnered significant attention in oncology for their potent anticancer properties, which are often attributed to their ability to inhibit various protein kinases crucial for cancer cell proliferation, survival, and angiogenesis.[1][3] Among the vast library of synthesized 2-oxoindoline derivatives, those substituted at the C5 and C6 positions of the indole ring have shown particular promise. This guide provides a comparative study of the anticancer activity of two such classes of derivatives: 6-Methyl-2-oxoindoline-3-carbaldehyde and 5-fluoro-2-oxoindoline-3-carbaldehyde, offering insights into their synthesis, in vitro and in vivo efficacy, and underlying mechanisms of action.
The Strategic Synthesis of Substituted 2-Oxoindoline-3-carbaldehydes
The synthesis of these derivatives typically begins with the appropriately substituted isatin (1H-indole-2,3-dione). For the 6-methyl derivatives, 6-methylisatin is the starting material, while 5-fluoroisatin is used for the 5-fluoro counterparts. A common and efficient method for introducing the carbaldehyde group at the C3 position is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl3) and a tertiary amide like N,N-dimethylformamide (DMF), to formylate the activated C3 position of the 2-oxoindoline ring. The subsequent hydrolysis of the intermediate yields the desired 2-oxoindoline-3-carbaldehyde. Further derivatization, often through condensation reactions at the aldehyde group, can then be performed to generate a library of compounds for biological evaluation.[5][6]
In Vitro Anticancer Activity: A Head-to-Head Comparison
The true measure of a potential anticancer agent begins with its performance in in vitro cytotoxicity assays against a panel of human cancer cell lines. While a direct comparative study between the two exact derivatives is not extensively documented, we can extrapolate from the existing literature on similar structures to draw meaningful comparisons.
Table 1: Comparative in Vitro Cytotoxicity (IC50, µM) of Representative Oxoindoline Derivatives
| Compound Class | Cancer Cell Line | Representative IC50 (µM) | Reference Compound |
| 5-Fluoro-2-oxoindoline Derivatives | Breast (MCF-7) | 3.55 ± 0.49 | Compound 6[7] |
| Triple-Negative Breast (MDA-MB-231) | 4.40 ± 0.468 | Compound 6[7] | |
| Lung (HOP-92) | Growth Inhibition >70% at 10 µM | Compound 3g[8] | |
| Ovarian (NCI/ADR-RES) | Growth Inhibition >70% at 10 µM | Compound 3g[8] | |
| 6-Methyl-2-oxoquinoline Derivatives * | Melanoma (A375) | 0.02 | Copper(II) Complex 1[9] |
| Pancreatic (BxPC3) | 0.04 | Copper(II) Complex 2[9] | |
| Colon (HCT-15) | 0.15 | Copper(II) Complex 3[9] |
Note: Data for this compound derivatives are limited. The data presented here are for structurally related 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives complexed with copper(II), which have shown potent anticancer activity.
The available data suggests that both classes of compounds exhibit significant anticancer activity. Notably, 5-fluoro-2-oxoindoline derivatives have demonstrated potent growth inhibition against a range of cancer cell lines, including breast, lung, and ovarian cancers.[7][8] The fluorine atom, with its high electronegativity and ability to form strong hydrogen bonds, is a well-established bioisostere in drug design that can enhance binding affinity to target proteins and improve metabolic stability.[10]
On the other hand, while direct data on this compound is scarce, studies on the closely related 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have revealed remarkable cytotoxicity, particularly when complexed with metal ions like copper(II).[9][11] The methyl group, being an electron-donating group, can influence the electronic properties of the molecule and its interaction with biological targets.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
In Vivo Anticancer Efficacy: From Bench to Bedside
Promising in vitro results necessitate validation in in vivo models to assess a compound's therapeutic potential in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anticancer drugs.
Experimental Protocol: Xenograft Tumor Model
Step-by-Step Methodology:
-
Cell Implantation: Approximately 5-10 million human cancer cells (e.g., MCF-7 for breast cancer) are suspended in Matrigel and injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compounds are administered daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
Mechanistic Insights: Unraveling the Mode of Action
The anticancer activity of 2-oxoindoline derivatives is often linked to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways that are frequently dysregulated in cancer.[1] Many oxoindole-based inhibitors target the ATP-binding pocket of kinases, leading to the suppression of downstream signaling cascades involved in cell proliferation, angiogenesis, and survival.[12]
Caption: Generalized signaling pathway inhibited by 2-oxoindoline derivatives.
The 5-fluoro substituent is known to enhance the inhibitory activity of kinase inhibitors, potentially through favorable interactions with the hinge region of the kinase domain.[8] Similarly, the 6-methyl group can also contribute to the binding affinity and selectivity of these compounds. Molecular docking studies have shown that these derivatives can effectively bind to the active sites of kinases like VEGFR, highlighting their potential as anti-angiogenic agents.[12]
Structure-Activity Relationship (SAR): The Impact of Substitution
The nature and position of substituents on the 2-oxoindoline ring play a crucial role in determining the anticancer activity.
-
Position 5: Substitution at the C5 position with an electron-withdrawing group like fluorine is generally associated with enhanced potency. The fluorine atom can participate in hydrogen bonding and improve the pharmacokinetic properties of the molecule.[8]
-
Position 6: The introduction of a small alkyl group like methyl at the C6 position can also positively influence activity. The electron-donating nature of the methyl group may modulate the electronic distribution of the aromatic ring, affecting its interaction with the target protein.
Caption: A typical experimental workflow for the development of anticancer oxoindoline derivatives.
Conclusion and Future Perspectives
Both this compound and 5-fluoro-2-oxoindoline-3-carbaldehyde derivatives represent promising scaffolds for the development of novel anticancer agents. The available evidence suggests that the 5-fluoro substitution may confer a broader spectrum of activity and enhanced potency due to the favorable properties of the fluorine atom in drug design. However, the potent cytotoxicity observed with metal complexes of 6-methyl-2-oxoquinoline derivatives indicates that this scaffold also holds significant therapeutic potential.
Future research should focus on the direct comparative evaluation of these two classes of compounds in a standardized panel of in vitro and in vivo models. Furthermore, detailed mechanistic studies are warranted to elucidate their precise molecular targets and signaling pathways. The synthesis of hybrid molecules incorporating both fluoro and methyl substituents could also be an interesting avenue to explore for synergistic effects. Ultimately, a deeper understanding of the structure-activity relationships will guide the rational design of next-generation 2-oxoindoline-based anticancer drugs with improved efficacy and safety profiles.
References
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 3. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde|101382-53-0 [benchchem.com]
- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quinazoline-oxindole hybrids as angiokinase inhibitors and anticancer agents: Design, synthesis, biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Catalytic Synthesis of 6-Methyl-2-oxoindoline-3-carbaldehyde
Welcome to a comprehensive evaluation of catalytic methodologies for the synthesis of 6-Methyl-2-oxoindoline-3-carbaldehyde, a pivotal intermediate in contemporary drug discovery. The oxindole scaffold is a privileged structure in medicinal chemistry, and the introduction of a C3-carbaldehyde moiety provides a versatile handle for the construction of complex molecular architectures.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of catalytic strategies, supported by experimental data and mechanistic insights.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of a variety of biologically active compounds. The strategic placement of the methyl group on the aromatic ring and the reactive carbaldehyde at the C3 position allows for targeted modifications to explore structure-activity relationships (SAR) in drug development programs. Efficient and selective synthesis of this intermediate is therefore of paramount importance. This guide will explore and compare the efficacy of different catalytic approaches for its preparation, focusing on the well-established Vilsmeier-Haack reaction and emerging catalytic alternatives.
Comparative Analysis of Catalytic Strategies
The formylation of the C3 position of the 6-methyloxindole core is the key transformation in the synthesis of the target molecule. While the Vilsmeier-Haack reaction is a classical and robust method, it traditionally relies on stoichiometric amounts of activating agents. Modern synthetic chemistry continually strives for more sustainable and efficient catalytic processes. Here, we evaluate the traditional approach alongside a catalytic variant and an alternative iron-catalyzed methodology.
| Catalytic System | Catalyst/Reagent | Typical Substrate | Yield (%) | Reaction Conditions | Key Advantages | Limitations | Reference |
| Vilsmeier-Haack Reaction | POCl₃/DMF | N-Boc-oxindole | High (specific data for 6-methyl not found, but analogous reactions are high yielding) | 0°C to rt | Well-established, reliable, high yields | Stoichiometric use of POCl₃, harsh workup | [2] |
| Catalytic Vilsmeier-Haack | P(III)/P(V)=O cycle catalyst | Indoles | Good to Excellent (up to 99% for deuterated indole-3-carboxaldehyde) | Mild conditions | Catalytic use of phosphorus reagent, sustainable | Primarily demonstrated for indoles, may require optimization for oxindoles | [3][4][5] |
| Iron-Catalyzed Formylation | FeCl₃ | Indoles | Good to Excellent (up to 93%) | 130°C, DMF, air as oxidant | Inexpensive and non-toxic catalyst, environmentally benign | High temperature, demonstrated for indoles, not oxindoles | [6] |
Note: Direct experimental data for the synthesis of this compound using all the compared methods was not available in the public literature. The data presented for the catalytic Vilsmeier-Haack and iron-catalyzed formylation are based on indole substrates, which are expected to have similar reactivity at the C3 position to oxindoles in these transformations.
Mechanistic Insights and Experimental Workflows
A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. Below, we provide detailed mechanistic diagrams and experimental protocols for the discussed catalytic systems.
The Vilsmeier-Haack Reaction: The Stoichiometric Benchmark
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7] This electrophilic species then attacks the electron-rich C3 position of the oxindole ring.
Caption: Mechanism of the Vilsmeier-Haack formylation of 6-methyl-2-oxindole.
This protocol is adapted from the synthesis of 2-halo-3-formylindoles from N-Boc-oxindole and serves as a representative procedure.[2]
-
Reagent Preparation: In a fume hood, to a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0°C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents). Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add a solution of N-Boc-6-methyloxindole (1 equivalent) in the same solvent to the Vilsmeier reagent dropwise at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-6-methyl-1H-indole-3-carbaldehyde. Subsequent hydrolysis of the N-Boc group and the chloro group would be necessary to obtain the final product.
Catalytic Vilsmeier-Haack Reaction: A Sustainable Advancement
Recent advancements have led to the development of catalytic versions of the Vilsmeier-Haack reaction, which significantly reduces the amount of phosphorus waste.[3][4][5] These methods often employ a P(III)/P(V)=O catalytic cycle, where a phosphine oxide is used as a pre-catalyst.
Caption: Simplified catalytic cycle for the P(III)/P(V)=O mediated Vilsmeier-Haack reaction.
This protocol is based on the catalytic formylation of indoles and would require adaptation for 6-methyloxindole.[8]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon), add the indole substrate (1 equivalent), the phosphine oxide catalyst (e.g., 3-methyl-1-phenyl-2-phospholene 1-oxide, 0.1 equivalents), and an anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Add a reducing agent (e.g., PhSiH₃, 1.5 equivalents), an activator (e.g., diethyl bromomalonate, 1.2 equivalents), and the formyl source (e.g., DMF, 1.5 equivalents) via syringe.
-
Reaction: Stir the mixture at room temperature for the specified time (e.g., 16 hours), monitoring the reaction progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction and perform an aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Iron-Catalyzed C3-Formylation: A Greener Alternative
The use of earth-abundant and non-toxic metals as catalysts is a key goal in green chemistry. Iron-catalyzed C3-formylation of indoles has emerged as a promising alternative to traditional methods.[6] This reaction utilizes formaldehyde as the C1 source and air as the terminal oxidant.
Caption: Experimental workflow for the iron-catalyzed C3-formylation of indoles.
This protocol is for the formylation of indoles and would likely require optimization for 6-methyloxindole.[6]
-
Reaction Setup: In a reaction vessel, combine the indole substrate (1 equivalent), formaldehyde (as an aqueous solution, e.g., 37 wt%), aqueous ammonia, and dimethylformamide (DMF) as the solvent.
-
Catalyst Addition: Add ferric chloride (FeCl₃, 2 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to 130°C and stir vigorously under an atmosphere of air (using a balloon or by leaving the vessel open to the air).
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purification: Extract the product with a suitable organic solvent, dry the combined organic phases, and concentrate. Purify the crude product by column chromatography.
Conclusion and Future Outlook
The synthesis of this compound can be approached through several catalytic strategies. The traditional Vilsmeier-Haack reaction, while effective, suffers from the stoichiometric use of phosphorus reagents. The development of a catalytic Vilsmeier-Haack reaction offers a more sustainable alternative, minimizing waste and employing milder conditions. Furthermore, the exploration of iron-catalyzed formylation presents an economically attractive and environmentally friendly approach.
For researchers and drug development professionals, the choice of catalyst will depend on factors such as scale, cost, and environmental considerations. While the Vilsmeier-Haack reaction remains a reliable method, the catalytic alternatives are poised to become increasingly important as the principles of green chemistry gain further traction in the pharmaceutical industry. Further research is warranted to optimize these catalytic systems specifically for substituted oxindoles to enhance their efficiency and broaden their applicability in the synthesis of complex, biologically active molecules.
References
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | CoLab [colab.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Structure-Activity Relationships of 6-Methyl-2-oxoindoline-3-carbaldehyde Derivatives
The 2-oxoindoline, or oxindole, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets. Within this class, derivatives of 6-Methyl-2-oxoindoline-3-carbaldehyde serve as a particularly versatile starting point for synthetic modification. The aldehyde functional group at the C3 position is a reactive handle for chemical elaboration, while the methyl group at C6 and other positions on the bicyclic core provide opportunities for fine-tuning pharmacological activity.
This guide offers an in-depth analysis of the structure-activity relationships (SAR) for derivatives based on this core. We will dissect how specific structural modifications at various positions on the oxindole scaffold influence their biological efficacy, with a primary focus on their potential as anticancer agents and kinase inhibitors. By synthesizing data from multiple studies, this document aims to provide researchers and drug development professionals with a clear, evidence-based comparison to guide future design and discovery efforts.
The this compound Core: A Platform for Derivatization
The foundational molecule provides a rigid scaffold with several key sites for chemical modification. Understanding the role of each site is crucial for rational drug design. The primary points of derivatization are the indole nitrogen (N1), the carbaldehyde at C3, and the benzene ring, particularly at the C5 position.
Caption: Key modification sites on the core scaffold.
Comparative SAR Analysis Based on Modification Site
The biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents. Below, we compare different modification strategies and their observed impact on cytotoxicity and enzyme inhibition.
Derivatization at the C3-Carbaldehyde: A Gateway to Diverse Functionalities
The aldehyde at C3 is the most common site for introducing structural diversity, typically through condensation reactions.
a) Formation of Thiosemicarbazones:
Condensation with thiosemicarbazides yields thiosemicarbazones, a class of compounds known for their metal-chelating properties and broad biological activities. Studies on the related 6-methyl-2-oxoquinoline-3-carbaldehyde scaffold show that converting the aldehyde to a thiosemicarbazone leads to potent cytotoxic agents.[2] Further substitution on the terminal nitrogen (N4) of the thiosemicarbazide moiety significantly modulates this activity.
| Derivative Type | N4-Substituent (R) | Relative Cytotoxicity | Rationale |
| C3-Thiosemicarbazone | -H (H₂L1) | Moderate | Baseline activity. |
| C3-Thiosemicarbazone | -CH₃ (H₂L2) | High | Increased lipophilicity and cellular uptake.[2] |
| C3-Thiosemicarbazone | -CH₂CH₃ (H₂L3) | High | Further increase in lipophilicity enhances activity.[2] |
| Cu(II) Complex of H₂L3 | -CH₂CH₃ | Very High | Metal complexation can enhance cellular uptake and introduce new mechanisms of action, overcoming cisplatin resistance.[2] |
Data synthesized from studies on the analogous 6-methyl-2-oxoquinoline scaffold[2].
The trend clearly indicates that small alkyl substituents at the N4 position enhance anticancer activity, likely by improving membrane permeability. The formation of copper (II) complexes further potentiates this effect, suggesting a multi-faceted mechanism of action.[2]
b) Knoevenagel Condensation and Schiff Base Formation:
The C3-aldehyde can also react with active methylene compounds or primary amines to form C=C bonds or imines (Schiff bases), respectively. These reactions introduce a wide range of aryl and heteroaryl moieties. Research on general 2-indolinone derivatives has shown that condensing the core with substituted aromatic aldehydes or amines can produce potent cytotoxic agents.[3] A key finding is that the nature of the aromatic substituent is critical.
For instance, in a series of 3-substituted 2-indolinones, derivatives bearing a 5-bromo substituent on the oxindole ring were identified as the most potent cytotoxic agents against human colon (HT-29) and breast (MCF-7) adenocarcinoma cell lines.[3] This highlights the importance of substitutions on the core phenyl ring, which we will explore next.
Substitution on the Benzene Ring: The Impact of Halogens
Modifying the benzene portion of the oxindole core profoundly impacts biological activity. The position and electronic nature of the substituent are determining factors.
| Position | Substituent | Biological Target | Observed Activity (IC₅₀) | Source |
| C5 | -H | HT-29 / MCF-7 | > 100 µM | [3] |
| C5 | -Br | HT-29 / MCF-7 | < 10 µM | [3] |
| C5 | -Cl | HT-29 / MCF-7 | < 10 µM | [3] |
| C5 | -F | HT-29 / MCF-7 | ~15 µM | [3] |
Data from a study on 3-substituted-2-indolinones[3].
The data strongly suggests that the introduction of an electron-withdrawing halogen, particularly bromine, at the C5 position dramatically enhances cytotoxicity. This effect is a cornerstone of SAR in many heterocyclic drug candidates. The halogen can alter the electronic distribution of the ring system, improve binding affinity through halogen bonding, and increase lipophilicity, thereby enhancing cell penetration.
The Role of the N1-Position
While the N1-H provides a crucial hydrogen bond donor for interacting with many target enzymes (like kinases), its substitution can also be a viable strategy. Alkylation of the N1 nitrogen can increase lipophilicity and explore different binding pockets. In the broader class of isatins (indole-2,3-diones), N-alkylation is a common strategy to modulate pharmacological activity.[4] This principle is directly applicable, suggesting that a comparative study of N-H versus N-alkyl derivatives of the this compound series would be a valuable pursuit to optimize activity for specific targets.
Application Focus: Kinase Inhibition
The 2-oxoindoline scaffold is a well-established pharmacophore for kinase inhibitors, with approved drugs like Sunitinib validating its utility.[5] These molecules typically function as ATP-competitive inhibitors, where the oxindole core mimics the adenine ring of ATP and forms key hydrogen bonds within the hinge region of the kinase active site.
Caption: Conceptual binding of an oxindole derivative in a kinase ATP pocket.
The SAR for kinase inhibition follows distinct patterns:
-
Core Binding: The N1-H and the C2-carbonyl oxygen are critical hydrogen bond donors and acceptors, respectively, that anchor the molecule to the kinase hinge region.[6]
-
C6-Methyl Group: The methyl group at the C6 position often fits into a small hydrophobic pocket, enhancing binding affinity.
-
C3-Substituents: The substituent derived from the C3-carbaldehyde is arguably the most important for determining selectivity. Large, flexible, or aromatic groups at this position can extend towards the solvent-exposed region of the active site, interacting with residues outside the conserved hinge region, thereby conferring selectivity for specific kinases over others.[7]
Experimental Protocols
To facilitate further research, we provide representative protocols for synthesis and biological evaluation.
Protocol 1: Synthesis of a this compound Thiosemicarbazone Derivative (e.g., N4-methyl derivative)
This procedure is adapted from established methods for condensing aldehydes with thiosemicarbazides.[2]
Materials:
-
This compound
-
4-Methyl-3-thiosemicarbazide
-
Methanol (reagent grade)
-
Round-bottom flask with reflux condenser
-
Stirring plate/hot plate
Procedure:
-
Dissolve this compound (1.0 eq) in warm methanol (approx. 20 mL per mmol) in a round-bottom flask.
-
In a separate beaker, dissolve 4-methyl-3-thiosemicarbazide (1.0 eq) in a minimum amount of warm methanol.
-
Add the thiosemicarbazide solution to the aldehyde solution with stirring.
-
Attach the reflux condenser and heat the mixture to reflux (approx. 65°C) for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, a precipitate (typically yellow) will form. Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel, wash with a small amount of cold methanol, and dry under vacuum.
-
Characterize the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[2][8]
Caption: General workflow from synthesis to SAR analysis.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol, based on standard methods, measures the metabolic activity of cells as an indicator of cell viability after exposure to the synthesized compounds.[3]
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should be non-toxic (e.g., <0.5%). Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Outlook
The structure-activity relationship studies of this compound derivatives reveal clear and actionable trends for drug design.
-
C3 Position is Key for Diversity: The C3-carbaldehyde is the optimal site for introducing diverse chemical functionalities. Thiosemicarbazones with N4-alkyl groups are a particularly promising class for developing potent cytotoxic agents.[2]
-
C5 Halogenation Enhances Potency: The addition of electron-withdrawing groups, especially bromine, at the C5 position consistently improves anticancer activity.[3]
-
Kinase Inhibition Scaffold: The core scaffold is an excellent starting point for designing kinase inhibitors, where substituents at C3 can be tailored to achieve selectivity for specific kinase targets.
Future research should focus on a multi-pronged approach: synthesizing combinatorial libraries with variations at the C3, C5, and N1 positions simultaneously; employing in silico modeling to predict binding affinities and guide synthetic efforts[9]; and screening these novel derivatives against a broader panel of cancer cell lines and kinase enzymes to uncover new therapeutic leads.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 6-Methyl-2-oxoindoline-3-carbaldehyde
Introduction: The Critical Role of Purity in Oxindole-Based Drug Discovery
6-Methyl-2-oxoindoline-3-carbaldehyde is a versatile chemical intermediate featuring the privileged oxindole core, a scaffold prevalent in numerous bioactive molecules and natural products.[1] Its reactive aldehyde group serves as a crucial handle for synthesizing more complex molecular architectures, particularly in the development of novel therapeutic agents for indications such as cancer.[1] In any drug discovery and development pipeline, the purity of a key intermediate like this is not a trivial detail; it is a cornerstone of reproducible research and regulatory compliance. The presence of uncharacterized impurities, such as starting materials, by-products, or degradation products, can confound biological screening results, introduce toxicity, and create significant hurdles in later stages of development.
High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for the definitive purity assessment of pharmaceutical compounds, offering unparalleled precision and quantitative accuracy.[2][3][4][5] This guide provides an in-depth, field-proven methodology for establishing the purity of synthesized this compound using a validated Reversed-Phase HPLC (RP-HPLC) method. Furthermore, it presents a pragmatic comparison with Thin-Layer Chromatography (TLC), a rapid, complementary technique for preliminary analysis. Our objective is to equip researchers, chemists, and drug development professionals with a robust framework for making informed decisions on compound quality, grounded in sound scientific principles and regulatory expectations.
Part 1: The Gold Standard - Quantitative Purity by RP-HPLC
The power of HPLC lies in its ability to separate, identify, and quantify each component in a sample mixture with high resolution and sensitivity.[4][6] For a moderately polar molecule like this compound, RP-HPLC is the method of choice.
Causality Behind the Method: Why These Parameters?
Our experimental design is not arbitrary; each parameter is selected to ensure a robust and reliable separation.
-
Chromatography Mode (Reversed-Phase): RP-HPLC is the workhorse of the pharmaceutical industry for analyzing small molecules.[7] We use a non-polar stationary phase (C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the C18 alkyl chains. This mode is ideal for retaining and separating the target compound from both more polar (e.g., residual salts, highly polar starting materials) and less polar (e.g., non-polar by-products) impurities.
-
Stationary Phase (C18 Column): A C18 (octadecyl) bonded silica column is selected for its versatility and proven performance in separating a wide range of drug-like molecules.[7][8] The use of columns with small particle sizes (e.g., ≤ 5 µm) enhances efficiency, leading to sharper peaks and better resolution.[6]
-
Mobile Phase (Gradient Elution): A gradient elution, where the mobile phase composition changes over time (increasing organic solvent), is crucial for impurity profiling.[7][8] This approach ensures that impurities with a wide range of polarities are eluted from the column in a reasonable time, providing a comprehensive picture of the sample's purity. An isocratic method (constant mobile phase composition) might fail to elute highly retained impurities or provide poor resolution for early-eluting ones.
-
Detector (UV-Vis): The oxindole ring system and the conjugated carbaldehyde group in the target molecule contain chromophores that absorb ultraviolet (UV) light.[7] A UV-Vis detector, particularly a Diode Array Detector (DAD), is therefore ideal. A DAD allows for the acquisition of the entire UV spectrum for each peak, which can aid in peak identification and purity assessment. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity.[7][8]
Detailed Experimental Protocol: HPLC Purity Determination
-
Instrumentation and Columns:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
-
Reagents and Sample Preparation:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Formic Acid, LC-MS grade.
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh approximately 5 mg of synthesized this compound and dissolve it in 10 mL of diluent to achieve a concentration of ~0.5 mg/mL. Sonicate for 5 minutes if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Gradient Program: | |
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Part 2: A Comparative Method - Rapid Assessment by TLC
While HPLC provides quantitative data, Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for a preliminary purity check.[9][10] It is excellent for monitoring reaction progress and for a quick qualitative assessment of the final product.
Detailed Experimental Protocol: TLC Purity Assessment
-
Materials:
-
TLC Plates: Silica Gel 60 F254 pre-coated aluminum plates.
-
TLC Chamber.
-
Spotting Capillaries.
-
Mobile Phase (Developing Solvent): Ethyl Acetate/Hexane (30:70, v/v). Note: This may require optimization.
-
-
Procedure:
-
Preparation: Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm, cover with the lid, and allow the atmosphere to saturate for 15-20 minutes.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample (from the HPLC prep) onto the baseline of the TLC plate.
-
Development: Carefully place the TLC plate into the saturated chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[11]
-
-
Analysis:
-
A pure compound should ideally show a single spot. The presence of additional spots indicates the presence of impurities.[9] The retention factor (Rf) can be calculated, but for purity assessment, the visual inspection for secondary spots is the primary goal.
-
Workflow for Comprehensive Purity Assessment
The following diagram illustrates the logical workflow, integrating both HPLC and TLC for a comprehensive purity evaluation.
Caption: Logical workflow for comprehensive purity assessment.
Part 3: Method Validation - The Pillar of Trustworthiness
A method is only as reliable as its validation. To ensure our HPLC method is "fit for purpose," we must validate it according to the International Council for Harmonisation (ICH) guidelines.[12][13][14] This process provides documented evidence that the method is suitable for its intended use.
Key Validation Parameters & Protocols
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Protocol: Analyze a blank (diluent), a placebo (if in formulation), the reference standard, and the synthesized sample. Spike the sample with known related substances or starting materials to ensure they are resolved from the main peak.
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions of varying concentrations (e.g., from 50% to 150% of the target concentration). Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[14]
-
-
Accuracy: The closeness of test results to the true value.
-
Protocol: Perform recovery studies by spiking a sample matrix with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98.0% to 102.0%.
-
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment. The relative standard deviation (%RSD) should be ≤ 2%.[13]
-
Intermediate Precision: Repeat the study on a different day with a different analyst or on different equipment. Compare the results from both studies.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Comparative Summary: HPLC vs. TLC
The choice of analytical method depends on the specific requirements of the task at hand. This table provides an objective comparison to guide that decision.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase within a packed column.[15] | Differential partitioning based on analyte movement across a stationary phase coated on a flat plate, driven by capillary action of the mobile phase.[9] |
| Quantitation | Highly accurate and reproducible, providing precise percentage purity.[11] | Semi-quantitative at best; primarily a qualitative tool.[11] |
| Resolution | Very high; capable of separating closely related impurities.[6] | Lower resolution compared to HPLC.[11] |
| Sensitivity | High (typically µg to ng levels). | Lower (typically µg level). |
| Throughput | Moderate (typically 15-30 minutes per sample). | High (multiple samples can be run simultaneously).[11] |
| Cost | High initial instrument cost and ongoing solvent/column expenses.[11] | Very low cost for plates and solvents. |
| Application | Definitive purity assessment, quality control, stability testing, impurity profiling.[5] | Reaction monitoring, rapid purity screening, fraction analysis from column chromatography.[10] |
Conclusion and Recommendation
For the definitive purity assessment of synthesized this compound, a validated Reversed-Phase HPLC method is indispensable. It provides the accurate, reproducible, and quantitative data required for quality control in a research and drug development setting. The protocol outlined in this guide serves as a robust starting point for method development and validation, ensuring that the analytical data generated is trustworthy and scientifically sound.
While HPLC is the gold standard, TLC remains an invaluable, complementary tool. Its speed and low cost make it ideal for in-process checks and preliminary screening, allowing for rapid decision-making at the bench. A comprehensive approach that leverages the strengths of both techniques—using TLC for rapid screening and a fully validated HPLC method for final, quantitative quality control—represents best practice in the field. This dual-pronged strategy ensures both efficiency in the synthesis workflow and the unimpeachable quality of the final compound.
References
- 1. This compound|CAS 845655-53-0 [benchchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. HPLC analytical Method development: an overview [pharmacores.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. actascientific.com [actascientific.com]
- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. tutorchase.com [tutorchase.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. ijpsjournal.com [ijpsjournal.com]
A Senior Application Scientist's Guide to the Validation of In Vitro Cytotoxicity Assays for Novel Oxindole Derivatives
Introduction: The Imperative for Rigorous Cytotoxicity Profiling of Oxindole Scaffolds
The oxindole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with potent biological activities.[1][2] In oncology, oxindole derivatives have emerged as promising anticancer agents, frequently functioning as kinase inhibitors that modulate critical signaling pathways involved in cell proliferation, differentiation, and survival.[2][3] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, stands as a clinical testament to the therapeutic potential of this chemical class. As researchers synthesize novel oxindole analogues, a critical and foundational step in their preclinical evaluation is the robust and accurate determination of their cytotoxic profile.[4][5]
This guide provides a comparative framework for validating the in vitro cytotoxicity of novel oxindole derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind assay selection, the establishment of self-validating experimental designs, and the precise interpretation of data. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to generate reproducible, high-quality data that can confidently guide go/no-go decisions in the drug discovery pipeline.[6][7]
Pillar 1: Selecting the Right Tools - A Multi-Faceted Approach to Measuring Cell Death
No single assay can provide a complete picture of a compound's cytotoxic effect. A validated screening funnel should employ a battery of assays that interrogate different cellular processes. This multi-parametric approach is essential for distinguishing between cytostatic (growth inhibition) and cytotoxic (cell-killing) effects and for uncovering the primary mechanism of action.[6][8] For novel oxindole derivatives, we recommend a tiered approach starting with a general viability assay, followed by assays that probe for specific hallmarks of cell death like membrane integrity and apoptosis.
Comparative Overview of Core Cytotoxicity Assays
| Assay | Principle | Primary Measurement | Advantages | Limitations & Considerations |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in metabolically active cells. | Cell Viability / Metabolic Activity | High-throughput, cost-effective, widely used for initial screening.[8] | Indirect measure of cell number; can be affected by compounds altering mitochondrial respiration; insoluble formazan requires a solubilization step.[9] |
| LDH Release Assay | Quantifies the stable cytosolic enzyme Lactate Dehydrogenase (LDH) released into the culture medium upon loss of plasma membrane integrity.[10][11] | Cytotoxicity / Membrane Rupture (Necrosis, Late Apoptosis) | Non-destructive to remaining cells (uses supernatant); reflects irreversible cell death. | Less sensitive for early apoptosis; LDH in serum-containing media can cause high background.[12] |
| Annexin V/PI Assay | Uses Annexin V to detect phosphatidylserine (PS) externalization on the outer plasma membrane (an early apoptotic marker) and Propidium Iodide (PI) to identify cells with compromised membranes.[13] | Apoptosis vs. Necrosis | Distinguishes between early apoptotic, late apoptotic, and necrotic cell populations; provides quantitative single-cell data via flow cytometry. | Requires flow cytometry; more complex protocol than plate-based assays.[14] |
| Caspase-3/7 Activity Assay | Measures the activity of effector caspases 3 and 7, key executioners of apoptosis, through the cleavage of a specific substrate to produce a colorimetric, fluorescent, or luminescent signal.[15][16] | Apoptosis Execution | Directly measures a key biochemical hallmark of apoptosis; highly sensitive and suitable for high-throughput screening.[17][18] | Measures a transient event; timing is critical to capture peak activity. |
Pillar 2: Experimental Design & Self-Validating Protocols
Reproducibility is the cornerstone of trustworthy science.[19][20] Each protocol must be designed as a self-validating system, incorporating a comprehensive set of controls to ensure the data is accurate and interpretable.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a robust workflow for screening novel oxindole derivatives.
Caption: General workflow for in vitro cytotoxicity screening of novel compounds.
Detailed Experimental Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for determining cell viability based on metabolic activity.[9]
A. Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Novel Oxindole Derivative (dissolved in DMSO)
-
Positive Control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom plates
B. Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the novel oxindole derivative and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include the following controls:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Medium Blank: Wells with medium but no cells, to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[22]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[21][23]
-
Data Acquisition: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[21]
C. Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the Percentage Viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
Plot % Viability against the log-concentration of the compound and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration that inhibits 50% of cell viability.[24][25][26]
Detailed Experimental Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[12]
A. Materials:
-
Cell culture setup as described for the MTT assay.
-
LDH Assay Kit (commercially available kits contain substrate, cofactor, and dye).
-
Lysis Buffer (often 10X, provided in the kit) for maximum LDH release control.
B. Step-by-Step Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is crucial to set up the following additional controls on the same plate:[12]
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with Lysis Buffer 45 minutes before the assay endpoint (represents 100% cytotoxicity).
-
Medium Background: Wells with medium only.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 400-500 x g for 5-10 minutes to pellet the cells.[27]
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate and dye solution). Add 50 µL of this mixture to each well containing the supernatant.[27]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. A color change (e.g., to red formazan) will occur in proportion to the amount of LDH present.[12]
-
Stop Reaction (Optional): Some kits include a stop solution. If so, add it as instructed.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
C. Data Analysis:
-
Subtract the Medium Background absorbance from all other readings.
-
Calculate the Percentage Cytotoxicity using the formula: % Cytotoxicity = ((Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100
-
Plot % Cytotoxicity against the log-concentration to determine the IC₅₀ value.
Detailed Experimental Protocol 3: Annexin V-FITC / PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Caption: Mechanism of Annexin V/PI staining for apoptosis detection.
A. Materials:
-
Cells cultured and treated in 6-well plates.
-
Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and a 10X Binding Buffer).[28]
-
Cold 1X PBS.
-
Flow cytometer.
B. Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the novel oxindole derivative at concentrations around its IC₅₀ value (determined from MTT/LDH assays) for a specified time (e.g., 24 hours). Include untreated and positive controls (e.g., staurosporine-treated cells).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.[28]
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cells once with 1 mL of cold 1X PBS and centrifuge again. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1-5 x 10⁵ cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[28]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately (within 1 hour) by flow cytometry, using FITC (Ex/Em ~488/530 nm) and Phycoerythrin (for PI) signal detectors.[28]
C. Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage).
Pillar 3: Data Synthesis and Authoritative Grounding
The ultimate goal is to synthesize the data from multiple assays to build a comprehensive cytotoxicity profile for the novel oxindole derivative.
Sample Data Presentation: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.[29] It represents the concentration required to inhibit a given biological process by 50%.[24][26]
| Compound | Cell Line | Assay | IC₅₀ (µM) ± SD |
| Oxindole-X | A549 (Lung Cancer) | MTT (48h) | 7.8 ± 0.6 |
| A549 (Lung Cancer) | LDH (48h) | 15.2 ± 1.1 | |
| MCF-7 (Breast Cancer) | MTT (48h) | 4.5 ± 0.3 | |
| MCF-7 (Breast Cancer) | LDH (48h) | 9.1 ± 0.8 | |
| Sunitinib | A549 (Lung Cancer) | MTT (48h) | 10.5 ± 0.9 |
| (Reference) | MCF-7 (Breast Cancer) | MTT (48h) | 8.2 ± 0.7 |
Interpretation: In this hypothetical example, Oxindole-X shows greater potency in the MTT assay compared to the LDH assay for both cell lines. This discrepancy is common and mechanistically informative. It suggests that at lower concentrations (e.g., between 4.5 and 9.1 µM in MCF-7 cells), the compound is metabolically inhibiting or cytostatic, while higher concentrations are required to induce the overt membrane damage detected by the LDH assay. Further investigation with apoptosis assays would be warranted to determine if the metabolic inhibition is linked to programmed cell death.
Conclusion
The validation of in vitro cytotoxicity for novel oxindole derivatives requires more than procedural execution; it demands a strategic, multi-assay approach grounded in a deep understanding of cell death mechanisms. By integrating assays that measure metabolic viability (MTT), membrane integrity (LDH), and specific apoptotic markers (Annexin V/PI, Caspase activity), researchers can build a robust and reliable data package. This comprehensive profile is indispensable for elucidating the mechanism of action, establishing structure-activity relationships, and making informed decisions for advancing promising anticancer candidates through the drug development pipeline. The integrity of this foundational data rests on the principles of rigorous experimental design, including appropriate controls and statistically sound analysis, ensuring that the results are both reproducible and truly representative of the compound's biological activity.[30]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro and In Silico Investigation of the Anticancer Potential of Oxindole-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Importance of In Vitro Assays [visikol.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. kumc.edu [kumc.edu]
- 15. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 16. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 18. caymanchem.com [caymanchem.com]
- 19. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MTT Assay [protocols.io]
- 22. bds.berkeley.edu [bds.berkeley.edu]
- 23. MTT (Assay protocol [protocols.io]
- 24. clyte.tech [clyte.tech]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
- 28. static.igem.org [static.igem.org]
- 29. The Importance of IC50 Determination | Visikol [visikol.com]
- 30. Resources for developing reliable and reproducible in vitro test methods | NIST [nist.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 6-Methyl-2-oxoindoline-3-carbaldehyde
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. While 6-Methyl-2-oxoindoline-3-carbaldehyde is a valuable building block in organic synthesis, its chemical structure—featuring both an oxindole core and a reactive aldehyde group—necessitates a robust and informed approach to handling. This guide provides essential, field-tested safety protocols grounded in the principles of chemical reactivity and risk mitigation. The absence of a specific Safety Data Sheet (SDS) for this compound requires us to extrapolate from well-understood analogous structures, a common and critical skill in a research environment.
Our primary directive is to treat this compound with the caution afforded to reactive aldehydes and biologically active heterocyclic compounds. Aldehydes, as a class, are known to be potent irritants, sensitizers, and in some cases, toxic.[1][2] The oxindole moiety is a common scaffold in pharmacologically active molecules, suggesting potential biological effects that warrant careful containment.[3][4] Therefore, all handling procedures must be designed to minimize exposure through inhalation, skin contact, and ingestion.
The Foundation: Engineering and Administrative Controls
Before any personal protective equipment (PPE) is selected, the primary lines of defense must be established. These controls are designed to contain the hazard at its source.
-
Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reactions, must be performed within a certified chemical fume hood.[5] This is non-negotiable and serves to prevent the inhalation of any fine powders or vapors.
-
Administrative Controls:
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for robust engineering controls but is critical for protecting against immediate contact and unexpected exposures. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Key Considerations |
| Hands | Double Gloving: - Inner: Nitrile Gloves- Outer: Thicker Nitrile or Butyl Rubber Gloves | The aldehyde functional group necessitates gloves with high chemical resistance. Materials like butyl rubber and nitrile are most impermeable to aldehyde solutions, whereas latex and polyvinyl chloride are not considered effective.[1] Double gloving minimizes the risk of exposure from a single glove failure. Always inspect gloves for damage before use.[7][8] |
| Eyes & Face | Chemical Splash Goggles (ANSI Z87.1 certified) Face Shield (in addition to goggles) | Goggles provide a seal around the eyes to protect from splashes and fine particulates.[1] A full face shield should be worn over goggles when handling larger quantities (>1g), performing reactions with a risk of splashing, or during any spill clean-up.[9][10] |
| Body | Flame-Resistant (FR) or Chemical-Resistant Lab Coat | The lab coat must be fully buttoned with sleeves extending to the wrist to cover all exposed skin.[10] It should be worn over long pants and closed-toe shoes made of a non-porous material like leather.[5][9] |
| Respiratory | Work within a Fume Hood Air-Purifying Respirator (for emergencies) | A fume hood is the primary method of respiratory protection. For spill response or situations where fume hood use is not possible, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[1][10] Note that disposable dust masks offer no protection against organic vapors.[1] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines a standard workflow for using the compound, integrating safety at every step.
Step 1: Preparation and PPE Donning
-
Ensure the chemical fume hood is on, functioning correctly, and uncluttered.
-
Gather all necessary chemicals, glassware, and equipment.
-
Don your PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.
Step 2: Weighing and Transfer
-
Perform all weighing operations inside the fume hood. Use a disposable weigh boat.
-
To minimize dust, do not scrape the solid. Instead, gently tap the container to dispense the powder.
-
If preparing a solution, add the solvent to the flask containing the solid slowly to avoid splashing.
-
Close the primary container of this compound immediately after use.
Step 3: Post-Handling Decontamination and PPE Doffing
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Remove PPE carefully to avoid self-contamination. Doff in the following order:
-
Outer gloves (peel off without touching the outside).
-
Face shield and goggles.
-
Lab coat.
-
Inner gloves.
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[7][11]
Visual Workflow for Safety Protocol
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each stage.
Caption: Logical workflow from preparation to cleanup.
Spill and Disposal Plan
Accidents can happen. Being prepared is essential for mitigating risk.
Spill Response:
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and equipped to do so.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.[9]
-
Containment: Use an absorbent material, such as vermiculite or sand, to cover the spill. Do not use combustible materials like paper towels.
-
Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container.[11][12]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
Chemical Waste: All solid waste containing this compound and any solutions must be collected in a clearly labeled, sealed hazardous waste container.[6][12][13] The label should include the full chemical name and associated hazards.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent pads, must be disposed of as solid hazardous waste.[12][13] Do not place these items in the regular trash.
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[13] Once clean, the container's label should be defaced before disposal according to institutional guidelines.[13]
By adhering to these protocols, you build a culture of safety that protects not only yourself but your entire research team. This disciplined approach allows for the confident and responsible advancement of science.
References
- 1. homework.study.com [homework.study.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wcu.edu [wcu.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. msds.nipissingu.ca [msds.nipissingu.ca]
- 9. cdc.gov [cdc.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. web.stanford.edu [web.stanford.edu]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. nswai.org [nswai.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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